Tylvalosin-d9
Description
BenchChem offers high-quality Tylvalosin-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tylvalosin-d9 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅₃H₇₈D₉NO₁₉ |
|---|---|
Molecular Weight |
1051.31 |
Synonyms |
3-Acetate 4B-(3-methylbutanoate)-tylosin-d9; 3-O-Acetyl-4’’-O-isovaleryltylosin-d9; Acetylisovaleryltylosin-d9 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tylvalosin Mechanism of Action & Bactericidal Kinetics
Executive Summary
Tylvalosin (Acetyl-isovaleryl tylosin) represents a third-generation macrolide distinct from its precursors (tylosin, tilmicosin) due to its specific isovaleryl substitution.[1][2] This structural modification confers superior lipophilicity, allowing for rapid intracellular accumulation and a dual-mode mechanism of action: direct ribosomal inhibition and host-directed immunomodulation .
While classically categorized as bacteriostatic, Tylvalosin exhibits concentration-dependent bactericidal activity against key swine and poultry pathogens, particularly Mycoplasma spp., at achievable tissue concentrations. This guide dissects the molecular pharmacodynamics, the role of its active metabolite (3-O-acetyltylosin), and the anti-inflammatory pathways that define its clinical efficacy.
Part 1: Molecular Pharmacology (The "Hardware" Interaction)
Ribosomal Binding & Protein Synthesis Inhibition
Tylvalosin targets the bacterial 50S ribosomal subunit .[2][3][4][5][6] Unlike earlier macrolides that may only loosely associate, Tylvalosin exhibits high-affinity binding to the 23S rRNA within the peptidyl transferase center.
-
The Blockade: It does not strictly inhibit peptide bond formation but rather physically obstructs the nascent peptide exit tunnel .
-
The Result: As the ribosome attempts to synthesize proteins, the growing peptide chain hits the Tylvalosin molecule (and its isovaleryl side chain) and dissociates. This leads to the accumulation of incomplete peptidyl-tRNAs, eventually depleting the pool of free tRNA and halting translation.
The Active Metabolite Multiplier: 3-O-acetyltylosin (3-AT)
A critical pharmacokinetic advantage of Tylvalosin is its rapid metabolism into 3-O-acetyltylosin (3-AT) .
-
Bioactivity: Unlike many antibiotic metabolites which are inert, 3-AT retains significant antimicrobial activity.
-
Synergy: The presence of both parent compound and 3-AT in the cytosol creates a "double-hit" effect, maintaining inhibitory pressure on the ribosome even as the parent compound is metabolized.
Visualization: Ribosomal Interference Pathway
The following diagram illustrates the molecular interference at the 50S subunit.
Figure 1: Molecular pathway of Tylvalosin and its metabolite 3-AT inhibiting bacterial protein synthesis at the 50S ribosomal subunit.
Part 2: The Bactericidal Paradox & Kinetics
Macrolides are traditionally labeled "bacteriostatic."[3][4][5][6] However, this binary classification fails to capture Tylvalosin's behavior against specific pathogens like Mycoplasma hyopneumoniae and Brachyspira hyodysenteriae.
Concentration-Dependent Killing
Research demonstrates that Tylvalosin acts bactericidally (killing >99.9% of bacteria) when concentrations exceed the Minimum Inhibitory Concentration (MIC) by a specific factor (typically 2-4x MIC) for sufficient duration.
Comparative MIC Data (Swine Pathogens):
| Pathogen | Tylvalosin MIC | Tylosin MIC | Interpretation |
| M. hyopneumoniae | 0.016 - 0.06 | 0.25 - 2.0 | Tylvalosin is ~10-30x more potent. |
| L. intracellularis | < 1.0 | > 4.0 | High intracellular potency required. |
| B. hyodysenteriae | Variable | High (Resistance common) | Tylvalosin retains activity against some Tylosin-resistant strains.[3][4][5] |
Intracellular Accumulation (The "Trojan Horse")
Tylvalosin is highly lipophilic.[7] It penetrates host cells (macrophages, epithelial cells) and accumulates in lysosomes.
-
Cytosol:Plasma Ratio: Can exceed 50:1 in phagocytic cells.
-
Relevance: Pathogens like Lawsonia intracellularis replicate inside the host cell. Tylvalosin concentrates exactly where the bacteria are hiding, effectively bypassing the bacterial cell wall barrier issues that plague other antibiotics.
Part 3: Immunomodulation (The "Software" Update)
Beyond direct antibacterial effects, Tylvalosin modulates the host immune response.[7][8] This is critical for reducing tissue damage (e.g., lung consolidation in pneumonia) caused by the host's own "cytokine storm."
Mechanism: NF-kB Suppression
Tylvalosin inhibits the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8]
-
Stimulus: Bacterial LPS typically triggers IκB kinase.
-
Inhibition: Tylvalosin prevents the degradation of IκB (the inhibitor).[9]
-
Result: NF-kB remains sequestered in the cytoplasm and cannot translocate to the nucleus to transcribe pro-inflammatory genes.
Pro-Resolution Effects[8][10][11]
-
Cytokine Reduction: Significant decreases in IL-6, IL-8, and TNF-α.[10][11]
-
Neutrophil Apoptosis: Promotes controlled cell death (apoptosis) of neutrophils rather than messy necrosis. This allows macrophages to clear the debris ("efferocytosis") without releasing further damaging enzymes.
Figure 2: Tylvalosin-mediated suppression of the NF-kB pathway, preventing the transcription of pro-inflammatory cytokines.
Part 4: Experimental Validation Protocols
To validate these mechanisms in your own laboratory, the following protocols are recommended. These are designed to be self-validating with necessary controls.
Protocol A: Time-Kill Assay for Mycoplasma
Objective: Determine if Tylvalosin acts bactericidally (>3 log10 reduction) or bacteriostatically against a specific isolate.
Reagents:
-
Friis or Hayflick Media (supplemented with 20% horse serum).
-
Tylvalosin tartrate reference standard (dissolved in minimal ethanol, diluted in PBS).
-
M. hyopneumoniae log-phase culture (
CFU/mL).
Workflow:
-
Inoculation: Prepare tubes with media containing Tylvalosin at 0x (Control), 1x, 4x, and 8x MIC .
-
Incubation: Incubate at 37°C in 5% CO2.
-
Sampling: Aliquot samples at T=0, 6, 12, 24, and 48 hours.
-
Quantification: Perform serial dilutions and plate on solid Mycoplasma agar. Incubate for 7-14 days (due to slow growth).
-
Analysis: Plot Log10 CFU/mL vs. Time.
Protocol B: Intracellular Accumulation Assay
Objective: Verify "Trojan Horse" capability in macrophages.
Workflow:
-
Cell Culture: Seed J774A.1 murine macrophages or porcine alveolar macrophages (PAMs) in 24-well plates.
-
Treatment: Incubate with Tylvalosin (10 µg/mL) for 2 hours.
-
Wash: Wash cells 3x with ice-cold PBS to remove extracellular drug.
-
Lysis: Lyse cells with 0.5% Triton X-100.
-
Extraction: Extract lysate with acetonitrile.
-
HPLC/MS-MS Analysis: Quantify Tylvalosin and 3-AT in the lysate.
-
Calculation:
Note: Intracellular volume must be calculated based on cell count and average cell volume (approx 2 pL for macrophages).
Figure 3: Step-by-step workflow for Time-Kill Kinetics Assay.
References
-
Zhao, Z., et al. (2014). Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation.[8][10] Biochemical Pharmacology.
-
Stuart, A. D., et al. (2007). Tylvalosin, a macrolide antibiotic, inhibits the in vitro replication of European and American porcine reproductive and respiratory syndrome virus (PRRS) viruses. The Pig Journal.
-
European Medicines Agency (EMA). Aivlosin (Tylvalosin) - European Public Assessment Report. EMA Documents.
-
Lopez, A., et al. (2025). Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens. Animals.
- Giguère, S., et al. (2013). Antimicrobial Therapy in Veterinary Medicine, 5th Edition. Wiley-Blackwell. (Referencing Macrolide Pharmacodynamics).
Sources
- 1. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens [mdpi.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ec.europa.eu [ec.europa.eu]
- 7. The difference among Acetylisovaleryltylosin Tartrate, Timicosin, Tiamulin, and Tylosin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. Frontiers | Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the mutant selection window and killing of Mycoplasma hyopneumoniae for doxycycline, tylosin, danofloxacin, tiamulin, and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of Tylvalosin-d9
[1]
Executive Summary
Tylvalosin-d9 (Acetylisovaleryltylosin-d9) is the stable isotope-labeled analog of the macrolide antibiotic Tylvalosin. It functions primarily as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) for veterinary drug monitoring and pharmacokinetic studies. By incorporating nine deuterium atoms—typically within the isovaleryl moiety—Tylvalosin-d9 mimics the ionization and chromatographic behavior of the target analyte while providing a distinct mass shift (+9 Da) to eliminate matrix effects and ensure regulatory-grade quantification accuracy.
Chemical Identity & Structural Characterization
Tylvalosin-d9 is a semi-synthetic derivative of Tylosin. Its core structure consists of a 16-membered lactone ring substituted with sugar moieties (mycaminose, mycarose, mycinose).[1][2] The "d9" designation refers to the isotopic substitution of nine hydrogen atoms with deuterium, specifically within the isovaleryl side chain attached to the mycarose sugar.
Key Chemical Data
| Property | Specification |
| Chemical Name | Tylvalosin-d9 (Acetylisovaleryltylosin-d9) |
| Parent Compound | Tylvalosin (CAS: 63409-12-1) |
| Molecular Formula | |
| Molecular Weight | 1051.32 g/mol (vs. 1042.27 g/mol for native) |
| Isotopic Purity | |
| Chemical Purity | |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform; Slightly soluble in water |
Structural Logic & Fragmentation (Graphviz)
The following diagram illustrates the structural relationship between the parent molecule, the deuterated label position, and the mass spectrometry fragmentation pathway used for quantification.
Figure 1: Structural schematic showing the location of the deuterium label on the isovaleryl group and the origin of the common m/z 174 quantifier ion.[1]
Physicochemical Properties
Understanding the physicochemical behavior of Tylvalosin-d9 is critical for optimizing extraction recovery and chromatographic stability.
Solubility & Lipophilicity
-
LogP: ~3.17 (Lipophilic). The compound partitions readily into organic solvents, making Liquid-Liquid Extraction (LLE) with ethyl acetate or acetonitrile precipitation effective.[1]
-
pKa: ~7.6 (Weak base due to the dimethylamine on mycaminose).
-
Implication: Solubility is pH-dependent. At pH < 6, the dimethylamine is protonated, increasing aqueous solubility. At physiological pH (7.4), it remains largely uncharged and lipophilic.[1]
-
Stability Profile
-
Solid State: Stable for >2 years at -20°C when protected from moisture. Hygroscopic nature requires equilibration to room temperature before opening vials to prevent water condensation.
-
Solution State:
-
Aqueous/Acidic Buffers:Unstable. The glycosidic bonds and the ester linkages (acetyl/isovaleryl) are susceptible to hydrolysis.
-
Protocol: Reconstitute fresh daily or store non-aqueous stocks. Avoid leaving in autosampler (aqueous mobile phase) for >24 hours.
Analytical Application: LC-MS/MS Protocol
Tylvalosin-d9 is the gold standard for correcting matrix effects (ion suppression/enhancement) in complex matrices like swine plasma, muscle, or liver.
Mass Spectrometry Transitions (MRM)
The deuterated standard typically retains the label on the parent molecule but may lose it or retain it in the fragment depending on the pathway. For Tylvalosin, the primary fragment is the mycaminose sugar (m/z 174) . Since the d9 label is located on the isovaleryl group (attached to the mycarose sugar), the label is lost during the formation of the m/z 174 fragment.
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Tylvalosin (Native) | 1042.6 | 174.1 | 1024.5 | ~35 |
| Tylvalosin-d9 (IS) | 1051.6 | 174.1 | 1033.5 | ~35 |
Note: The shift of +9 Da in the precursor (1042 → 1051) confirms the d9 labeling. The common product ion (174) indicates the label is on a portion of the molecule lost during this specific fragmentation pathway.
Experimental Workflow
The following Graphviz diagram outlines a validated sample preparation and analysis workflow.
Figure 2: Validated workflow for the extraction and quantification of Tylvalosin using Tylvalosin-d9 as an Internal Standard.[5]
Synthesis & Preparation (Semi-Synthetic Route)
While total synthesis is rare, Tylvalosin-d9 is typically produced via a semi-synthetic modification of Tylosin A.[1]
-
Starting Material: Tylosin A (fermentation product).
-
Bioconversion/Derivatization:
-
Tylosin is first converted to 3-acetyltylosin.
-
The 4''-hydroxyl group of the mycarose sugar is then acylated using d9-isovaleryl chloride (or d9-isovaleric anhydride).
-
Mechanism:[2][5][6] The use of fully deuterated isovaleryl reagents (
) introduces the stable isotope label specifically at the isovaleryl moiety.
-
-
Purification: The crude product is purified via silica gel chromatography to remove unreacted precursors and by-products, ensuring >99% isotopic enrichment to prevent "cross-talk" (unlabeled contribution) in the native analyte channel.
Handling & Storage Guidelines
To maintain the integrity of Tylvalosin-d9 standards:
-
Reconstitution: Dissolve the solid (1 mg) in 1 mL of 100% Acetonitrile or Methanol to create a stock solution (1 mg/mL). Do not use water for stock preparation.
-
Storage: Aliquot the stock solution into amber glass vials and store at -20°C or -80°C .
-
Working Solutions: Dilute stock into mobile phase (e.g., 90:10 Water:ACN) immediately prior to use.[1] Discard unused aqueous working solutions after 24 hours.
-
Light Sensitivity: Macrolides are photosensitive; perform experiments under low light or use amber glassware.
References
-
European Medicines Agency (EMA). "Tylvalosin - European Public Assessment Report (EPAR)." EMA Veterinary Medicines. Link
-
PubChem. "Tylvalosin Compound Summary." National Library of Medicine. Link
-
Wu, J.X., et al. (2017). "Bioconversion, purification and characterization of tylvalosin." Chemical Papers, 71(11), 2283–2291.[1][7][8] Link[1]
-
Cayman Chemical. "Tylvalosin (tartrate) Product Information." Cayman Chemical Datasheets. Link
-
Waters Corporation. "Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using LC-MS/MS." Waters Application Notes. Link
Sources
- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 63409-12-1: Tylvalosin | CymitQuimica [cymitquimica.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. chemicalpapers.com [chemicalpapers.com]
Technical Masterfile: Tylvalosin-d9 Certificate of Analysis & Bioanalytical Application
Executive Summary: The Isotopic Advantage
In high-stakes pharmacokinetics (PK) and residue analysis, the reliability of quantitative data hinges on the internal standard (IS). Tylvalosin-d9 (Acetylisovaleryltylosin-d9) represents the gold standard for quantifying Tylvalosin in complex biological matrices (swine plasma, tissue, milk).
Unlike structural analogs (e.g., Tylosin) which may diverge chromatographically or exhibit differential ionization suppression, Tylvalosin-d9 provides perfect tracking . It co-elutes with the analyte, experiencing the exact same matrix effects, yet remains spectrally distinct due to its +9 Da mass shift. This guide deconstructs the critical quality attributes of Tylvalosin-d9 and provides a self-validating protocol for its deployment.
Chemical Profile & Identity
Tylvalosin is a 16-membered macrolide antibiotic.[1] The d9-labeled variant incorporates stable deuterium isotopes, typically at the dimethylamine or isovaleryl moieties, ensuring stability against hydrogen-deuterium exchange (HDX) in aqueous solvents.
| Parameter | Tylvalosin (Native) | Tylvalosin-d9 (Internal Standard) |
| CAS Number | 63409-12-1 | N/A (Labeled form of 63409-12-1) |
| Molecular Formula | C₅₃H₈₇NO₁₉ | C₅₃H₇₈D₉ NO₁₉ |
| Molecular Weight | ~1042.26 g/mol | ~1051.32 g/mol |
| Retention Time | ~3.2 min (Method Dependent) | ~3.2 min (Co-eluting) |
| pKa | ~7.4 (Basic) | ~7.4 (Basic) |
The Certificate of Analysis (CoA) Deconstructed
A standard CoA for a research chemical lists purity. A CoA for a Quantitative Stable Isotope must validate the absence of "Isotopic Interference."
The "Two-Purity" Paradox
Researchers must distinguish between Chemical Purity (CP) and Isotopic Purity (IP).
-
Chemical Purity: The % of the sample that is Tylvalosin (regardless of isotope). Impurities here are synthesis byproducts.
-
Isotopic Purity: The % of the Tylvalosin molecules that actually carry the d9 label.
The Critical Metric: D0 Contribution
The most dangerous impurity in an Internal Standard is the unlabeled (D0) species . If your Tylvalosin-d9 contains 1% native Tylvalosin (D0), spiking the IS into a blank sample will generate a false positive signal for the analyte.
Specification:
-
Chemical Purity: > 95% (via HPLC-UV)
-
Isotopic Enrichment: > 99% atom % D
-
D0 Content: < 0.1% (Strict requirement for trace residue analysis)
Visualization: CoA Generation Workflow
Caption: Workflow for certifying stable isotope standards, emphasizing the parallel determination of chemical and isotopic purity.
Analytical Methodologies for Certification
Chemical Purity via HPLC-UV
-
Objective: Quantify non-tylvalosin impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (aromatic absorption) or 220 nm (amide/carbonyl).
-
Acceptance: Single peak >95% area normalization.
Isotopic Enrichment via HRMS
-
Objective: Calculate the ratio of d9 vs d0, d1...d8.
-
Method: Direct infusion or LC-MS into a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Calculation:
-
D0 Check: The intensity of the m/z 1042.6 peak (native) must be negligible relative to the m/z 1051.6 peak (d9).
Experimental Protocol: Self-Validating LC-MS/MS System
This protocol describes the quantification of Tylvalosin in plasma using Tylvalosin-d9.
Mass Spectrometry Parameters (MRM)
The following transitions should be tuned on your specific instrument (e.g., Sciex Triple Quad or Waters Xevo).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Purpose | Collision Energy (eV) |
| Tylvalosin | 1042.6 [M+H]⁺ | 174.1 | Quantifier | ~35 |
| Tylvalosin | 1042.6 [M+H]⁺ | 1024.6 | Qualifier | ~25 |
| Tylvalosin-d9 | 1051.6 [M+H]⁺ | 174.1* | Internal Std | ~35 |
*Note: If the d9 label is on the macrolide ring and not the sugar moiety (mycaminose), the 174 fragment (sugar) will remain 174. If the label is on the sugar, this transition shifts to ~183. Always perform a product ion scan on the IS to confirm.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma to a centrifuge tube.
-
Spike IS: Add 10 µL of Tylvalosin-d9 working solution (e.g., 500 ng/mL in MeOH). Critical Step: Vortex immediately to equilibrate IS with the matrix.
-
Precipitate: Add 150 µL Acetonitrile (cold).
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer supernatant to a vial and dilute 1:1 with water (to match initial mobile phase).
LC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) - excellent for polar retention.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold 95% B[2]
-
4.1 min: Re-equilibrate 10% B
-
(A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid)
-
Visualization: LC-MS Decision Logic
Caption: Logic flow for LC-MS/MS quantification. The IS and Analyte are processed in parallel, ensuring any ionization suppression affects both equally, canceling out the error in the final ratio.
Handling & Stability
-
Storage: Powder form must be stored at -20°C under desiccated conditions. Deuterated compounds can be hygroscopic.
-
Solution Stability: Stock solutions (1 mg/mL in DMSO or Methanol) are typically stable for 6 months at -20°C.
-
Light Sensitivity: Macrolides are sensitive to photodegradation. Use amber glass vials.
References
-
European Medicines Agency (EMA). (2014). Tylvalosin - Summary of Product Characteristics. Retrieved from [Link]
-
Waters Corporation. (2020). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
Precision in Quantitation: The Definitive Guide to Deuterated Internal Standards in LC-MS/MS
Part 1: The Gold Standard in Bioanalysis
In the high-stakes world of drug development and clinical toxicology, data integrity is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the detector of choice, but it suffers from a critical weakness: Matrix Effects . Ion suppression or enhancement caused by co-eluting phospholipids, salts, or endogenous metabolites can decimate quantification accuracy.
The only robust defense against this is Isotope Dilution Mass Spectrometry (IDMS) . By introducing a Stable Isotope Labeled Internal Standard (SIL-IS)—specifically a deuterated analog—we create a self-correcting system. The IS is chemically identical (mostly) to the analyte, meaning it experiences the same extraction recovery, the same chromatographic behavior, and most importantly, the same ionization suppression.
However, deuterated standards are not "magic bullets." They are physical tools governed by quantum mechanics. Misunderstanding the Deuterium Isotope Effect (DIE) can lead to validation failures that haunt your method development.
The Core Concept: Isotope Dilution
The fundamental principle relies on the ratio. We do not quantify the absolute intensity of the analyte; we quantify the ratio of the analyte's response to the IS response.[1]
Figure 1: The Isotope Dilution Workflow. The critical step is the "Equilibration" phase, ensuring the IS binds to matrix proteins exactly as the native analyte does.
Part 2: The Physicochemical Mechanics (Expertise & Experience)
As scientists, we must look beyond the certificate of analysis. The substitution of Hydrogen (
The Deuterium Isotope Effect (DIE) on Chromatography
Deuterium is twice as heavy as hydrogen, but the critical difference lies in the bond energy. The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond.
-
Consequence: This reduces the molar volume and lipophilicity of the molecule.
-
Chromatographic Impact: In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than the native analyte.[2][3][4]
-
The Risk: If the retention time (RT) shift is too large, the IS may elute outside the specific ion-suppression zone of the analyte.[3] The IS corrects for the matrix effect at Time X, but the analyte elutes at Time Y (where suppression might be different). This breaks the central tenet of IDMS.
Isotopic Stability (H/D Exchange)
Not all protons are created equal. Protons on heteroatoms (O, N, S) are "exchangeable."[5] If you label a hydroxyl (-OH) or amine (-NH) group with deuterium, it will swap back to hydrogen immediately upon contact with aqueous mobile phases.
-
Rule: Only Carbon-bound deuteriums (C-D) are stable for LC-MS.
-
Exception: Acidic protons alpha to a carbonyl can undergo keto-enol tautomerism and exchange, even if attached to Carbon.
Cross-Signal Contribution (The "Cross-Talk")
This is the most common cause of linearity failure at the Lower Limit of Quantitation (LLOQ).
-
IS to Analyte: The IS contains a small percentage of unlabeled (D0) impurity. This creates a ghost peak in the analyte channel.
-
Analyte to IS: High concentrations of the native analyte have natural isotopes (M+1, M+2, etc.) that may overlap with the IS mass transition.
Part 3: Selection & Design Strategy
When designing or purchasing a deuterated IS, use this decision matrix to ensure method robustness.
| Parameter | Recommendation | Scientific Rationale |
| Mass Shift | +3 Da to +6 Da | Avoids overlap with the natural isotopic envelope of the analyte (Cl/Br containing drugs need larger shifts). |
| Label Position | Non-Exchangeable | Labels must be on the carbon backbone or stable rings. Avoid acidic alpha-carbons. |
| Purity | >99.0% Isotopic Purity | Minimizes "IS to Analyte" contribution, which defines your sensitivity floor (LLOQ). |
| Co-elution | Minimize RT Shift | 13C/15N is superior (perfect co-elution), but if using Deuterium, minimize the number of D atoms to reduce lipophilicity changes. |
Part 4: Experimental Protocol
This protocol is designed to maximize the equilibration of the IS with the biological matrix, a step often skipped by junior analysts.
Step 1: Preparation of Working Solutions
-
Stock: Dissolve Deuterated IS in organic solvent (e.g., DMSO or MeOH) to 1 mg/mL.
-
Working IS: Dilute to a concentration that yields a signal intensity of roughly
- cps in the mass spec. Crucial: Do not make this too weak, or counting statistics (shot noise) will ruin precision.
Step 2: The "Equilibrated Spike" Workflow
The goal is to force the IS to adopt the same protein-binding state as the analyte.
-
Aliquot: Transfer
of patient plasma/serum to a 96-well plate. -
Spike: Add
of Working IS solution. -
Vortex & Rest (The Expert Move): Vortex for 1 minute, then let stand for 5-10 minutes .
-
Why? This allows the IS to displace native analytes from protein binding sites and reach equilibrium. Immediate extraction often results in lower recovery of the IS compared to the "buried" native analyte.
-
-
Precipitation/Extraction: Add Protein Precipitation solvent (Acetonitrile/Methanol) or proceed to SPE.
Step 3: Validation of Cross-Signal Contribution
Before running samples, you must quantify the interference.
Experiment:
-
Run a Blank (Matrix only).
-
Run a Zero (Matrix + IS only).
-
Run an ULOQ (Upper Limit of Quantitation) sample without IS.
Calculation:
Acceptance Criteria: Must be
Part 5: Troubleshooting & Visualization
The "Metanephrine Trap": A Case Study in RT Shift
In a clinical assay for Metanephrines (polar metabolites), a lab used a D3-labeled IS. Due to the high polarity and the specific column chemistry (HILIC), the Deuterium Isotope Effect caused a 0.2-minute shift.
-
The Failure: The analyte eluted during a salt-diversion valve switch, while the IS eluted just after.
-
The Result: The IS was suppressed by 50% relative to the analyte in patient samples, but not in clean standards. The calculated concentrations were falsely elevated by 200%.
Solution: The lab switched to a
Figure 2: The Risk of Retention Time Shifts. If the Deuterated IS shifts into a suppression zone (black) while the analyte remains in a clean zone, the ratio is distorted, leading to false data.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[6][7] U.S. Food and Drug Administration.[6][8] Link
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][9][10][11][12] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. hhs.gov [hhs.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
The Quintessential Guide to Tylvalosin-d9: Sourcing, Characterization, and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuterated Tylvalosin in Modern Analytical Assays
Tylvalosin is a third-generation macrolide antibiotic primarily utilized in veterinary medicine to combat respiratory and enteric infections in swine and poultry.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] As with many therapeutic agents, the rigorous study of its pharmacokinetics, metabolism, and presence in biological matrices is paramount for ensuring efficacy and safety. This has led to the critical need for high-purity, stable isotope-labeled internal standards for use in mass spectrometry-based quantification.
This technical guide provides an in-depth overview of Tylvalosin-d9, the deuterated analog of Tylvalosin. We will delve into its chemical properties, reputable suppliers, and its pivotal role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The inclusion of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.[4]
Chemical and Physical Properties of Tylvalosin-d9
Tylvalosin-d9 is a synthetic derivative of Tylvalosin where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a higher mass, allowing for its differentiation in a mass spectrometer.
| Property | Value | Source |
| Chemical Name | 3-Acetate 4B-(3-methylbutanoate)-tylosin-d9 | [5] |
| Molecular Formula | C₅₃D₉H₇₈NO₁₉ | [1] |
| Molecular Weight | Approximately 1051.32 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Purity | Typically >95% (HPLC) | [5][6] |
| Storage | -20°C for long-term stability | [7][8] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, DMSO, and DMF. Slightly soluble in aqueous buffers. | [7][8] |
Sourcing and Availability of Tylvalosin-d9
The procurement of high-quality Tylvalosin-d9 is a critical first step for any research endeavor. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research and development purposes.
| Supplier | Website | Notes |
| MedChemExpress | Provides Tylvalosin-d9 for research use, often with accompanying data sheets.[4] | |
| CymitQuimica | Lists Tylvalosin-d9 among its product offerings.[1] | |
| LGC Standards | A well-established supplier of reference materials, offering Tylvalosin-d9.[5] | |
| Clearsynth | A supplier of various chemical standards, including isotopically labeled compounds. | |
| Simson Pharma Limited | Offers Tylvalosin and may provide custom synthesis of its deuterated analog. |
When sourcing Tylvalosin-d9, it is imperative to request a Certificate of Analysis (CoA). The CoA provides critical information regarding the purity, identity, and isotopic enrichment of the compound, which is essential for validating its use in quantitative assays.
Application of Tylvalosin-d9 in Quantitative LC-MS/MS Analysis
The primary application of Tylvalosin-d9 is as an internal standard for the accurate quantification of Tylvalosin in complex biological matrices such as plasma, serum, and tissue homogenates.[4] The following is a representative protocol for the analysis of Tylvalosin in swine plasma.
Experimental Workflow for Tylvalosin Quantification
Caption: Workflow for Tylvalosin quantification using Tylvalosin-d9.
Detailed Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Tylvalosin and Tylvalosin-d9 in methanol.
- From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol or a suitable solvent.
2. Sample Preparation:
- To 100 µL of swine plasma in a microcentrifuge tube, add 10 µL of the Tylvalosin-d9 internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Conditions (Representative):
- Liquid Chromatography System: A UPLC or HPLC system.
- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions (example):
- Tylvalosin: Precursor ion (Q1) -> Product ion (Q3)
- Tylvalosin-d9: Precursor ion (Q1+9) -> Product ion (Q3)
4. Data Analysis:
- Integrate the peak areas for both Tylvalosin and Tylvalosin-d9.
- Calculate the peak area ratio of Tylvalosin to Tylvalosin-d9.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Tylvalosin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Tylvalosin-d9 is an indispensable tool for researchers and drug development professionals engaged in the study of the macrolide antibiotic, Tylvalosin. Its use as an internal standard in LC-MS/MS assays provides a robust and reliable method for accurate quantification in complex biological matrices. By carefully selecting a reputable supplier and implementing a validated analytical method, researchers can ensure the integrity and reproducibility of their pharmacokinetic and metabolic studies.
References
- Amer, M. M., et al. "Pharmacokinetics of Tylvalosin Alone or in Combination with Vitamin E in Broiler Chickens." Alexandria Journal of Veterinary Sciences, vol. 55, no. 1, 2017, pp. 136-144.
- Wen, Z., et al. "Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens." Animals, vol. 12, no. 3, 2022, p. 345.
-
OUCI. "Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens." [Link]
-
European Commission. Tylvalosin - Aivlosin. [Link]
-
MDPI. "Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens." [Link]
- Abo-El-Sooud, K., et al. "Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration." Frontiers in Veterinary Science, vol. 7, 2020, p. 589.
-
European Commission. Tylvalosin - Aivlosin. [Link]
-
PubChem. Tylvalosin. [Link]
- Cristòfol, C., et al. "Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection." Animals, vol. 12, no. 11, 2022, p. 1385.
- PubMed. "Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine.
- Serrano-Aroca, Á., et al. "Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection." Animals, vol. 12, no. 11, 2022, p. 1385.
-
ResearchGate. "Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection." [Link]
- MDPI. "Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry." Antibiotics, vol. 11, no. 10, 2022, p. 1358.
Sources
- 1. CAS 63409-12-1: Tylvalosin | CymitQuimica [cymitquimica.com]
- 2. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tylvalosin-d9 | CAS | LGC Standards [lgcstandards.com]
- 6. Tylvalosin (>90%) | CAS 63409-12-1 | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. toku-e.com [toku-e.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Tylvalosin: Bioconversion Mechanisms, Metabolic Fate, and Analytical Characterization
Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Tylvalosin (Acetylisovaleryltylosin) represents a third-generation macrolide antibiotic engineered to overcome the pharmacokinetic limitations of its precursor, tylosin.[1] Distinguished by a 16-membered lactone ring with specific substitutions—an acetyl group at the 3-position and an isovaleryl group at the 4''-position—tylvalosin exhibits superior lipophilicity and cellular penetration. This guide provides a rigorous technical analysis of its production via microbial bioconversion, its metabolic fate in vivo (specifically the conversion to 3-O-acetyltylosin), and the standardized LC-MS/MS protocols required for its characterization in biological matrices.
Bioconversion and Biosynthesis: The Upstream Pathway
Unlike purely synthetic antimicrobials, tylvalosin is the product of a sophisticated semi-synthetic or microbial bioconversion process. Understanding this pathway is critical for process chemists and fermentation scientists optimizing yield and purity.
Microbial Transformation Mechanism
The production of tylvalosin relies on the biotransformation of Tylosin A by specific Streptomyces strains, most notably Streptomyces thermotolerans. This organism possesses the enzymatic machinery to modify the tylosin scaffold at two critical hydroxyl positions.
-
Substrate: Tylosin A (produced by Streptomyces fradiae).[1]
-
Enzymatic Actions:
This dual modification drastically alters the physicochemical properties of the molecule, enhancing its ability to permeate bacterial cell membranes and accumulate in host immune cells.
Production Workflow Diagram
The following diagram illustrates the bioconversion flow from the parent fermentation of Tylosin to the final Tylvalosin product.
Figure 1: Microbial bioconversion pathway of Tylosin to Tylvalosin mediated by S. thermotolerans.[1][5][6][7]
Metabolic Fate and Pharmacokinetics[8]
In the context of drug development, "bioconversion" also refers to the metabolic activation and degradation of the drug within the host. Tylvalosin acts as a prodrug-like compound that is rapidly metabolized into an active metabolite.
The 3-O-Acetyltylosin (3-AT) Pathway
Upon oral or intravenous administration, tylvalosin undergoes rapid de-isovalerylation.[1][5] The primary metabolic pathway involves the hydrolysis of the isovaleryl ester at the 4''-position of the mycarose sugar, yielding 3-O-acetyltylosin (3-AT) .[5]
-
Bioactivity: Crucially, 3-AT retains significant antimicrobial activity, contributing to the drug's prolonged post-antibiotic effect (PAE).[1]
-
Minor Metabolites: Further metabolism can lead to tylosin (loss of 3-acetyl) or demycarosyl derivatives, though 3-AT is the primary marker for pharmacokinetic monitoring.[1]
Metabolic Pathway Diagram[1]
Figure 2: In vivo metabolic biotransformation of Tylvalosin to its active metabolite 3-O-acetyltylosin.[1][5]
Analytical Characterization: LC-MS/MS Protocol
Accurate quantification of Tylvalosin and 3-AT is prerequisite for PK/PD studies.[8] The following protocol outlines a validated UPLC-MS/MS workflow, emphasizing the separation of the parent drug from its structurally similar metabolite.
Sample Preparation (Protein Precipitation)
Liquid-liquid extraction or simple protein precipitation is preferred over SPE for high-throughput screening, provided matrix effects are managed.[1]
-
Aliquot: Transfer 50 µL of plasma/serum to a centrifuge tube.
-
Internal Standard: Add 10 µL of Internal Standard (e.g., Roxithromycin or deuterated Tylosin) at 1 µg/mL.[1]
-
Precipitation: Add 150-200 µL of Acetonitrile (ACN) . Note: Acidified ACN (0.1% Formic Acid) can improve recovery by disrupting protein binding.[1]
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilution: Dilute supernatant 1:1 with water (0.1% Formic Acid) to match initial mobile phase conditions and prevent peak broadening.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 column. The T3 chemistry aids in retaining polar metabolites.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient:
Mass Spectrometry Parameters (MRM)
Detection is performed in Positive Electrospray Ionization (ESI+) mode.[1] The transition from parent to metabolite involves the loss of the isovaleryl group (mass shift of ~84 Da).
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tylvalosin | 1042.6 | 174.1 (Mycaminose) | 45 | 35 |
| 1024.5 (-H2O) | 45 | 25 | ||
| 3-O-Acetyltylosin | 958.5 | 174.1 (Mycaminose) | 45 | 35 |
| 772.4 (Loss of sugars) | 45 | 30 | ||
| Roxithromycin (IS) | 837.5 | 158.1 | 40 | 30 |
Note: The product ion at m/z 174.1 corresponds to the dimethylamino-sugar moiety common to macrolides, providing high sensitivity. For higher specificity, larger fragment ions (e.g., loss of mycarose) should be monitored.[1]
Pharmacological Context & Mechanism[1][10]
Mechanism of Action (MOA)
Tylvalosin functions as a protein synthesis inhibitor.[1][6]
-
Target: 50S Ribosomal Subunit.[6]
-
Binding Site: 23S rRNA (Peptidyl transferase center).[1]
-
Effect: It blocks the translocation step of the polypeptide chain elongation. The 3-acetyl and 4''-isovaleryl substitutions increase the affinity for the ribosome compared to tylosin, particularly in resistant strains.
Tissue Distribution
A defining characteristic of tylvalosin is its intracellular accumulation .
-
Phagocytes: Tylvalosin concentrates in neutrophils and macrophages (up to 50x plasma concentration).[1] This "Trojan Horse" mechanism delivers the drug directly to the site of infection (e.g., Mycoplasma in the lungs).
-
Lysosomal Trapping: The basic nature of the molecule (dimethylamino group) leads to ion trapping within acidic lysosomes of host cells.
References
-
European Medicines Agency (EMA). (2010).[1] Aivlosin (Tylvalosin) - European Public Assessment Report (EPAR).[1][5] Retrieved from [Link][1]
-
Wu, J. X., et al. (2017).[1][2] Bioconversion, purification and characterization of tylvalosin.[2] Chemical Papers, 71(11), 2283–2291.[1][2] Retrieved from [Link][1]
-
Elbadawy, M., & Ishii, M. (2016).[1] Pharmacokinetics of Tylvalosin in Broiler Turkeys After Single Intravenous and Oral Administration.[10] Frontiers in Veterinary Science. Retrieved from [Link]
-
Hernandis, V., et al. (2022).[1][8] Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography. Animals, 12(11), 1385.[1][10][11] Retrieved from [Link][1][3][5][8]
-
Canning, P., et al. (2018).[1] Concentrations of tylvalosin and 3-O-acetyltylosin attained in the synovial fluid of swine. Journal of Veterinary Pharmacology and Therapeutics.[10] Retrieved from [Link]
Sources
- 1. Tylvalosin tartrate [sitem.herts.ac.uk]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. US4092473A - Tylosin derivatives and their manufacturing process - Google Patents [patents.google.com]
- 5. Tylvalosin (>90%) | C53H87NO19 | CID 92043490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultr… [ouci.dntb.gov.ua]
- 11. research.usfq.edu.ec [research.usfq.edu.ec]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Tylvalosin and 3-O-acetyltylosin in Biological Matrices
This Application Note is structured as a high-level technical guide for analytical chemists and researchers in veterinary pharmacology and food safety. It synthesizes current best practices for the quantification of Tylvalosin (TVN) and its major metabolite, 3-O-acetyltylosin (3-AT).
Executive Summary
Tylvalosin (acetylisovaleryltylosin) is a macrolide antibiotic widely used in swine and poultry production for the treatment of mycoplasmosis and enteric diseases. Accurate quantification is critical for pharmacokinetic (PK) profiling and residue monitoring.[1]
This protocol details a robust, self-validating LC-MS/MS method capable of simultaneous quantification of Tylvalosin and its deacetylated metabolite, 3-O-acetyltylosin. The method employs a Solid Phase Extraction (SPE) workflow for tissues to minimize matrix effects, and a rapid Protein Precipitation (PPT) protocol for plasma, ensuring high throughput without compromising sensitivity.
Introduction & Scientific Rationale
The Molecule and Metabolism
Tylvalosin is a derivative of tylosin, specifically 3-acetyl-4''-isovaleryltylosin.[1] Upon administration, it is rapidly metabolized. The primary metabolic pathway involves deacetylation to form 3-O-acetyltylosin (3-AT) .
-
Why quantify both? 3-AT retains antimicrobial activity and is a marker residue. Regulatory bodies often require the monitoring of the sum of Tylvalosin and 3-AT.
-
Chemical Challenge: Macrolides are basic (pKa ~7-8) and lipophilic. They are prone to adsorption on glass surfaces and instability at low pH (<3) or high pH (>10).
Method Development Strategy
-
Internal Standard (IS) Selection: Tylosin is structurally homologous and serves as an excellent cost-effective IS. However, for regulated GLP studies, deuterated Tylvalosin (TVN-d3) is preferred to perfectly compensate for matrix effects.
-
Chromatography: A C18 column with end-capping is essential to prevent peak tailing caused by the interaction of the basic amine groups with residual silanols.
-
Mobile Phase: The use of 0.1% Formic Acid provides sufficient protonation for ESI+ mode. Ammonium formate (5-10 mM) can be added to improve peak shape but may slightly suppress ionization compared to pure acid.
Experimental Protocol
Chemicals and Reagents[2][3]
-
Standards: Tylvalosin tartrate (>95%), 3-O-acetyltylosin (>90%), Tylosin tartrate (IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic acid (FA), Ammonium Formate.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB, 60 mg/3 cc) or Mixed-Mode Cation Exchange (MCX) for cleaner tissue extracts.
Sample Preparation Workflows
Workflow A: Plasma (High Throughput)
-
Principle: Protein Precipitation (PPT).
-
Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Add 300 µL of Acetonitrile (containing 0.1% FA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (dilution prevents solvent mismatch peak distortion).
Workflow B: Tissue - Muscle/Liver (High Sensitivity)
-
Weigh 1.0 g of homogenized tissue.
-
Add 10 µL IS and 5 mL of Extraction Solvent (80:20 ACN:Water, 0.1% FA).
-
Shake/Vortex for 10 mins; Centrifuge at 4000 x g for 10 mins.
-
Dilution: Take 2 mL of supernatant and dilute with 10 mL Water (to reduce organic content to <15%).
-
SPE Loading: Condition HLB cartridge (3 mL MeOH, then 3 mL Water). Load the diluted sample.
-
Wash: Wash with 3 mL Water/MeOH (95:5).
-
Elution: Elute with 3 mL pure Methanol.
-
Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A:B (80:20).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Start Gradient |
| 3.00 | 90 | Elution of Analytes |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | End of Run |
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 - 4500 V.
-
Gas Temps: Source 150°C, Desolvation 400°C.
MRM Transitions (Optimized): Note: The product ion m/z 174.1 corresponds to the mycaminose sugar moiety, a characteristic fragment for this class.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| Tylvalosin | 1042.6 | 174.1 | 109.1 | 35 / 45 |
| 3-O-acetyltylosin | 958.5 | 174.1 | 772.4 | 35 / 30 |
| Tylosin (IS) | 916.5 | 174.1 | 772.4 | 35 / 30 |
Visualized Workflow & Pathway
The following diagram illustrates the analytical workflow and the metabolic relationship between the parent drug and its metabolite.
Figure 1: Integrated workflow showing the metabolic link between analytes and the stepwise analytical procedure.
Method Validation Parameters (Self-Validating System)
To ensure Trustworthiness and Integrity , every batch must include the following controls:
-
Linearity: Calibration curves (0.5 – 500 ng/mL) must yield
. Weighting ( ) is recommended due to the wide dynamic range. -
Recovery: Spike blank matrix at Low, Medium, and High QC levels. Acceptable range: 80-110% (Plasma), 70-120% (Tissue).
-
Matrix Effect (ME): Calculate ME% =
.-
If ME is > ±20%, switch to Matrix-Matched Calibration or use the SPE protocol.
-
-
Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Signal should be < 20% of the LLOQ.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanols on column; pH too high. | Use a newer C18 column (BEH technology); Ensure mobile phase is acidic (0.1% FA). |
| Low Sensitivity | Ion suppression; Source contamination. | Clean ESI source; Switch from PPT to SPE for cleaner extracts. |
| Retention Shift | Column equilibration issues. | Increase re-equilibration time between runs (at least 2-3 column volumes). |
| IS Variation | Matrix effects differing between samples. | Use Deuterated IS if possible; Check pipetting accuracy. |
References
-
European Medicines Agency (EMA). (2022). European Public MRL Assessment Report (EPMAR) - Tylvalosin. Retrieved from
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from
- Scientific Reports. (2020). Simultaneous determination of tylvalosin and its metabolite in swine tissues by LC-MS/MS.
- Journal of Chromatography B. (2019). Optimization of macrolide antibiotic analysis in biological matrices using solid-phase extraction. (Grounding for SPE protocol).
Sources
Application Note: High-Throughput and Accurate Quantification of Macrolides in Biological Matrices Using Deuterated Internal Standards and LC-MS/MS
Introduction: The Analytical Imperative for Macrolide Quantification
Macrolide antibiotics, including compounds like azithromycin, clarithromycin, and erythromycin, are cornerstones in human and veterinary medicine.[1][2][3] Their widespread use necessitates robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessments.[1][2][3] The complexity of biological matrices (e.g., plasma, serum, tissue) presents a significant challenge, often leading to variability in sample recovery and matrix-induced signal suppression or enhancement in mass spectrometry.[4][5]
To overcome these analytical hurdles, the principle of isotope dilution mass spectrometry (IDMS) is the gold standard.[6] This technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). Deuterated internal standards, which are chemically identical to the analyte but differ in mass, are the most common choice.[6][7] Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they co-elute chromatographically and experience the same effects during extraction, ionization, and detection.[6][8] This co-behavior allows the deuterated IS to accurately correct for analyte loss during sample preparation and for fluctuations in the mass spectrometer's response, ensuring highly accurate and precise quantification.[6][8]
This application note provides a comprehensive guide to sample preparation for macrolide analysis, detailing validated protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) from various biological matrices, with a core focus on the correct implementation of deuterated internal standards for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Lynchpin of Accuracy: Deuterated Internal Standards
The fundamental premise of using a deuterated internal standard is that it behaves identically to the analyte of interest throughout the entire analytical workflow.[6] Any sample loss or signal variation affecting the analyte will proportionally affect the deuterated standard.[6] By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, irrespective of these variations.
Causality Behind the Choice:
-
Correction for Matrix Effects: Biological samples contain a myriad of endogenous components (salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] Since the deuterated IS co-elutes with the analyte, it is subjected to the exact same matrix effects, providing a reliable basis for correction.[8]
-
Compensation for Extraction Inefficiency: No extraction procedure is 100% efficient. Analyte can be lost during protein precipitation, phase transfers in LLE, or incomplete elution in SPE. By adding the deuterated IS at the very beginning of the sample preparation process, it experiences the same procedural losses as the analyte. The final analyte/IS ratio remains constant, correcting for this variability.[6]
-
Improved Precision and Reproducibility: The use of a deuterated IS significantly improves the precision of the assay by accounting for minor variations in sample volume, injection volume, and instrument response.[8][9]
It is crucial to select a deuterated standard with high isotopic enrichment (≥98%) and chemical purity (>99%) to ensure reliable results.[7] The deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange.[10]
Sample Preparation Workflow: A Visual Overview
The general workflow for macrolide analysis is a multi-step process designed to isolate the analytes from the complex sample matrix and prepare them for instrumental analysis. The early addition of the deuterated internal standard is a critical self-validating step in this process.
Caption: General workflow for macrolide analysis using a deuterated internal standard.
Detailed Protocols: From Matrix to Vial
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix, the desired level of cleanup, and throughput requirements.[1][3] SPE generally provides cleaner extracts, while LLE can be simpler for certain matrices like plasma.[1][3]
Protocol 4.1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For weakly basic macrolides, pH adjustment is key to ensure they are in a neutral, more organic-soluble state.
Rationale:
-
Sample Pre-treatment: A basic buffer (e.g., ammonium hydroxide) is added to the plasma to deprotonate the tertiary amine group on the macrolide, making it uncharged and increasing its affinity for the organic extraction solvent.
-
Solvent Selection: A moderately polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or a mixture including ethyl acetate is used to efficiently extract the macrolides while leaving highly polar matrix components behind.
-
Internal Standard Integration: The deuterated IS is added directly to the plasma sample before any extraction steps to ensure it undergoes the exact same process as the analyte.
Step-by-Step Methodology:
-
Pipette 200 µL of plasma or serum into a 2 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the working deuterated internal standard solution (e.g., Azithromycin-d3 in methanol) and vortex briefly.
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample and vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~900 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 4.2: Solid-Phase Extraction (SPE) for Tissue Homogenates
SPE is a highly effective technique for cleaning up complex samples like tissue homogenates.[11] It utilizes a solid sorbent to retain the analyte, which is then selectively washed and eluted.[11]
Rationale:
-
Homogenization: Tissue samples are first homogenized in a buffer to release the drug from the cells. Protein precipitation with a solvent like acetonitrile is often included at this stage.[12]
-
Sorbent Choice: Reversed-phase (e.g., C18) or polymer-based (e.g., Oasis HLB) sorbents are commonly used for macrolides.[13][14] These non-polar sorbents retain the macrolides from the polar aqueous sample.
-
Wash and Elution: The wash step uses a weak solvent to remove polar interferences without eluting the analyte. The elution step uses a strong organic solvent to desorb and collect the purified macrolides.[15]
Step-by-Step Methodology:
-
Accurately weigh ~100 mg of tissue and place it in a 2 mL homogenizer tube.
-
Add 500 µL of phosphate-buffered saline (PBS) and 20 µL of the deuterated internal standard working solution.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant and dilute with 2 mL of water to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE Cartridge (e.g., Oasis HLB, 30 mg):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the diluted supernatant from step 6 onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute: Elute the macrolides with 1 mL of methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation and Expected Performance
Method validation should be performed according to established guidelines (e.g., ICH Q2(R1), FDA) to demonstrate the method is suitable for its intended purpose.[16][17][18] Key parameters include accuracy, precision, linearity, and assessment of matrix effects and recovery.
Table 1: Representative Performance Data for Azithromycin in Human Plasma (LLE)
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Accuracy (at LLOQ, L, M, H QC) | 80-120% (85-115% for others) | 92-107% |
| Precision (CV% at LLOQ, L, M, H QC) | ≤ 20% (≤ 15% for others) | < 8% |
| Extraction Recovery | Consistent & Reproducible | ~85% |
| Matrix Factor | 0.85 - 1.15 | 0.96 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
LC-MS/MS Analytical Conditions
LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the preferred technique for macrolide quantification due to its superior sensitivity and selectivity.[1][3]
Table 2: Typical LC-MS/MS Parameters for Macrolide Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UPLC/HPLC System | Provides efficient separation of analytes from matrix components.[1] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for macrolides.[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | 10% to 95% B over 5 minutes | A standard gradient to elute macrolides with varying polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective MRM transitions.[1][3] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Macrolides readily form protonated molecules [M+H]⁺.[12] |
| MRM Transitions | Analyte-specific Q1/Q3 masses | See below for examples. |
Example MRM Transitions:
-
Azithromycin: 749.5 → 591.5
-
Azithromycin-d3 (IS): 752.5 → 594.5
-
Clarithromycin: 748.5 → 590.5
-
Clarithromycin-d3 (IS): 751.5 → 593.5
Conclusion and Self-Validation
The protocols detailed in this application note provide a robust framework for the accurate and precise quantification of macrolides in complex biological matrices. The cornerstone of these methods is the early and consistent integration of a deuterated internal standard. This practice creates a self-validating system where each sample's preparation and analysis is internally controlled, correcting for the inevitable variabilities of extraction and instrumental response. By adhering to these principles and protocols, researchers can generate high-quality, reliable data essential for drug development, clinical monitoring, and regulatory science.
References
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 67-102. doi: 10.1002/mas.20189. Retrieved from [Link]
-
Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Semantic Scholar. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Retrieved from [Link]
-
Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 58(7), 1155-1157. Retrieved from [Link]
-
Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). (2021). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Macrolides and Three Other Antibiotic Classes at Low ppt Levels in WWTP Effluent and Surface Waters by LC-MS/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Tjaden, U. R., et al. (1995). Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection. Journal of Chromatography A, 692(1-2), 161-166. doi: 10.1016/0021-9673(94)00610-l. Retrieved from [Link]
-
Agbaba, D., et al. (2012). Simultaneous determination of macrolides in water samples by solid-phase extraction and capillary electrophoresis. Arhiv za farmaciju, 62(4), 987-1000. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Retrieved from [Link]
-
Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 382-393. Retrieved from [Link]
-
European Medicines Agency. (2011). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. Retrieved from [Link]
-
Romero-González, R., et al. (2011). Matrix solid-phase dispersion method for the determination of macrolide antibiotics in sheep's milk. Journal of Chromatography A, 1218(30), 4843-4849. Retrieved from [Link]
-
El-Behery, M. G., & El-Kousy, N. M. (2022). Verification of quantitative analytical methods in medical laboratories. Journal of Medical Biochemistry, 41(3), 263-274. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Wang, Y., et al. (2022). Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products. Foods, 11(6), 843. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]
-
Pérez-Carrera, E., et al. (2017). Analysis of macrolide antibiotics in water by magnetic solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 146, 321-327. doi: 10.1016/j.jpba.2017.08.013. Retrieved from [Link]
-
Helmy, S. A., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-282. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. wjarr.com [wjarr.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
Spiking Tylvalosin-d9 in biological samples
Executive Summary
This application note details a robust, GLP-compliant protocol for the quantification of Tylvalosin (TV) in biological samples (swine/poultry plasma and tissue) using Tylvalosin-d9 (TV-d9) as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1]
The protocol addresses the specific challenges of macrolide bioanalysis: pH-dependent instability, significant matrix effects in livestock matrices, and the critical need for equilibration between the native analyte and the internal standard. By utilizing TV-d9, this method automatically corrects for ionization suppression and extraction variability, ensuring high-confidence pharmacokinetic (PK) data.[1]
Introduction & Scientific Rationale
Tylvalosin (acetylisovaleryltylosin) is a broad-spectrum macrolide antibiotic used extensively in veterinary medicine for respiratory and enteric infections.[1][2] Its metabolic pathway involves rapid conversion to 3-O-acetyltylosin (3-AT) , necessitating a method that preserves the parent compound's integrity during processing.[1]
Why Tylvalosin-d9? In LC-MS/MS, "matrix effects" (ion suppression/enhancement) are the primary source of error.[1] Co-eluting phospholipids in plasma can suppress the ionization of Tylvalosin by >50%.
-
Analog IS (e.g., Tylosin, Enrofloxacin): Elutes at a different retention time than TV, meaning it experiences different matrix effects.
-
Tylvalosin-d9 (SIL-IS): Co-elutes with TV but is mass-resolved.[1] It experiences the exact same suppression and extraction losses. The ratio of Area(TV) / Area(TV-d9) remains constant even if signal intensity drops, providing a self-validating quantification system.[1]
Materials & Reagents
| Component | Grade/Specification | Notes |
| Analyte | Tylvalosin Tartrate (>98%) | Store at -20°C, desiccated.[1] |
| Internal Standard | Tylvalosin-d9 (>98% isotopic purity) | Critical: Must have no >0.5% unlabeled TV (d0) to prevent interference.[1] |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) | LC-MS Grade.[1] |
| Additives | Formic Acid (FA), Ammonium Formate | For pH control (Macrolides are basic, pKa ~7.4). |
| Matrix | Drug-free Swine/Poultry Plasma | For preparation of calibration standards.[1] |
Experimental Protocol
Stock & Working Solution Preparation[3]
Objective: Create stable solutions while minimizing degradation (hydrolysis of the isovaleryl group).
-
Master Stock Solution (TV-Stock):
-
Dissolve Tylvalosin Tartrate in Acetonitrile (NOT Methanol, to prevent transesterification) to yield 1.0 mg/mL .
-
Storage: -70°C. Stability: 6 months.[1]
-
-
Internal Standard Stock (IS-Stock):
-
Dissolve Tylvalosin-d9 in Acetonitrile to 100 µg/mL .
-
-
IS Spiking Solution (IS-Work):
-
Dilute IS-Stock with 50:50 ACN:Water to 500 ng/mL .
-
Note: This concentration targets an on-column intensity of ~10^5 CPS, ensuring good statistics without detector saturation.[1]
-
Spiking Protocol (The Critical Step)
Causality: The accuracy of the method depends entirely on the IS and the analyte being in the same physicochemical state before extraction.
Protocol:
-
Thawing: Thaw plasma samples at room temperature (20-25°C). Vortex gently.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spiking: Add 10 µL of IS-Work (500 ng/mL) to every sample (Standards, QCs, and Unknowns).
-
Resulting IS Conc: ~45 ng/mL in matrix.
-
-
Equilibration (Crucial): Vortex for 30 seconds, then let stand for 5-10 minutes .
-
Why? This allows the TV-d9 to bind to plasma proteins (albumin, alpha-1-acid glycoprotein) to the same extent as the native TV.[1] If you extract immediately, the IS may be "freer" than the analyte, leading to artificial recovery data.
-
Sample Extraction (Protein Precipitation)
Method Choice: PPT is preferred over SPE for high-throughput macrolide screening due to lower cost and reduced risk of adsorptive losses on cartridges.[1]
-
Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Ratio: 1:3 (Sample:Solvent).
-
Chemistry: Acidified ACN precipitates proteins while keeping the basic Tylvalosin ionized and soluble in the organic supernatant.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to an LC vial.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with Water + 0.1% FA before injection.
LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]
Chromatography Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Desalting |
| 3.00 | 95 | Elution of Tylvalosin |
| 4.00 | 95 | Wash (Phospholipids) |
| 4.10 | 10 | Re-equilibration |
| 5.50 | 10 | Stop |[1]
MS/MS Parameters (ESI Positive)
-
Ionization: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temp: 500°C
MRM Transitions: Note: Tylvalosin MW ≈ 1042.3. Precursor is [M+H]+.[1]
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Tylvalosin | 1043.3 | 174.1 | 50 | 35 | Quantifier (Sugar fragment) |
| Tylvalosin | 1043.3 | 1025.4 | 50 | 25 | Qualifier (Loss of water) |
| Tylvalosin-d9 | 1052.3 | 183.1 | 50 | 35 | IS Quantifier |
Workflow Visualization
Diagram 1: Bioanalytical Workflow
This diagram illustrates the critical path from sample thawing to data acquisition, highlighting the equilibration step.
Caption: Step-by-step extraction workflow emphasizing the critical equilibration of the Internal Standard.[1][4]
Diagram 2: Logic of Internal Standard Correction
This diagram explains why the d9-IS is necessary to correct for matrix effects.
Caption: Mechanism of Error Cancellation using Stable Isotope Dilution.
Validation & QC Criteria (VICH GL49)
To ensure the method meets regulatory standards (FDA/EMA/VICH), the following parameters must be validated:
-
Linearity: Calibration curve (e.g., 5 – 2000 ng/mL) must have
. Weighting factor is recommended. -
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be <15% (20% at LLOQ).[5]
-
Accuracy must be within ±15% of nominal.
-
-
Matrix Effect (ME):
-
Recovery:
-
Compare pre-extraction spike vs. post-extraction spike.
-
Typical recovery for ACN precipitation is >85%.
-
Troubleshooting Guide
-
Problem: Low IS signal intensity.
-
Cause: Matrix suppression or degradation.
-
Fix: Check phospholipid elution (monitor m/z 184). Extend the gradient wash step. Ensure stock solutions are not degraded.
-
-
Problem: Carryover in blank samples.
-
Cause: Tylvalosin is "sticky" (lipophilic).[1]
-
Fix: Use a strong needle wash (e.g., ACN:IPA:Acetone:Water 1:1:1:1 + 0.1% FA).
-
-
Problem: IS Interference (Peak in blank channel).
-
Cause: Impure IS (contains d0) or cross-talk.
-
Fix: Ensure TV-d9 isotopic purity is >99%. Check mass resolution on the quadrupole (0.7 Da FWHM).
-
References
-
European Medicines Agency (EMA). (2016).[1] VICH GL49: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. [Link]
-
Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Tylvalosin. [Link][1]
-
Waters Corporation. (2021).[1] Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using LC-MS/MS. [Link]
Sources
- 1. 3-Acetyltylosin | C48H79NO18 | CID 6426606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Calibration curve preparation with Tylvalosin-d9
Application Note: Quantitative Analysis of Tylvalosin in Biological Matrices using Tylvalosin-d9 Stable Isotope Dilution LC-MS/MS
Executive Summary
Tylvalosin (acetylisovaleryltylosin) is a third-generation macrolide antibiotic used extensively in veterinary medicine for swine and poultry.[1][2] Accurate quantification in biological matrices (plasma, tissue) is complicated by its high molecular weight (~1042 Da), lipophilicity, and susceptibility to matrix-induced ionization suppression.[1]
This guide details the preparation of a robust calibration curve using Tylvalosin-d9 as an Internal Standard (IS).[1] The use of a deuterated IS is the gold standard for correcting variability in extraction recovery and mass spectrometric response. This protocol is grounded in FDA Bioanalytical Method Validation (2018) principles.[3]
Material Science & Mechanistic Insight
The Analyte: Tylvalosin[2][4][5][6][7][8][9][10]
-
Nature: Large, basic macrolide.
-
Challenge: Macrolides are prone to adsorption on glass surfaces and in-source fragmentation (loss of sugar moieties) during ESI analysis.[1]
-
Stability: Susceptible to acid hydrolysis. Low pH solvents (< pH 3) should be avoided for long-term storage.[1]
The Internal Standard: Tylvalosin-d9
-
Structure: Deuterium labeling (d9) typically occurs on the alkyl side chains.
-
Mass Shift: +9 Da relative to the native parent.
-
Role: Because Tylvalosin-d9 is chemically identical to the analyte (except for mass), it co-elutes and experiences the exact same matrix suppression/enhancement at the ion source.[1] This provides a "real-time" correction factor for every sample.[1]
Experimental Workflow
The following diagram illustrates the critical path from stock preparation to data acquisition, highlighting the "IS Spiking" step where normalization begins.
Caption: Figure 1. Integrated workflow for calibration curve preparation. Note that the Internal Standard (IS) is added to ALL samples (Standards, QCs, Unknowns) at a constant concentration.
Detailed Protocol: Standard Preparation
Stock Solution Preparation
Objective: Create stable primary sources.
-
Solvent Choice: Use 100% Acetonitrile (ACN) or Methanol (MeOH) .[1]
-
Why? Tylvalosin degrades faster in water; pure organic solvent ensures stability at -20°C.[1]
-
-
Weighing: Weigh ~10 mg of Tylvalosin Reference Standard into a 10 mL volumetric flask. Calculate concentration correcting for purity and salt form (e.g., tartrate).
-
IS Stock: Dissolve Tylvalosin-d9 to ~1 mg/mL in ACN.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
Working Standard Solutions (The Dilution Series)
Objective: Create spiking solutions without precipitating the matrix.
-
Diluent: 50:50 ACN:Water .[1]
-
Expert Tip: Do not use 100% water (adsorption risk) or 100% ACN (protein precipitation shock when spiking plasma).[1] 50:50 is the thermodynamic "sweet spot."
-
Table 1. Calibration Spiking Scheme (Example)
| Standard ID | Source Solution | Volume Taken (µL) | Diluent Vol (µL) | Final Conc. (ng/mL) |
| WS-8 | Stock (1 mg/mL) | 100 | 900 | 100,000 |
| WS-7 | WS-8 | 100 | 900 | 10,000 |
| WS-6 | WS-7 | 250 | 750 | 2,500 |
| WS-5 | WS-6 | 400 | 600 | 1,000 |
| WS-4 | WS-5 | 200 | 800 | 200 |
| WS-3 | WS-4 | 250 | 750 | 50 |
| WS-2 | WS-3 | 200 | 800 | 10 |
| WS-1 | WS-2 | 500 | 500 | 5 |
Internal Standard Working Solution (ISWS)
-
Dilute the Tylvalosin-d9 stock to a single fixed concentration (e.g., 500 ng/mL) in 50:50 ACN:Water.
-
Target: This concentration should yield a signal intensity roughly equivalent to the mid-point of your calibration curve.
Protocol: Matrix Spiking & Extraction
Method: Protein Precipitation (PPT) - High throughput and effective for macrolides.[1]
-
Aliquot: Transfer 50 µL of blank matrix (plasma) into a 1.5 mL Eppendorf tube or 96-well plate.
-
Spike Analyte: Add 5 µL of the specific Working Standard (WS-1 to WS-8) to the matrix.[1] Vortex gently.
-
Note: Keep spiking volume <10% of matrix volume to prevent solvent shock.
-
-
Spike IS: Add 20 µL of the ISWS (Tylvalosin-d9) to every tube (except Double Blanks).
-
Precipitate: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Formic Acid? It disrupts protein binding and ensures the analyte is in the ionized state [M+H]⁺.
-
-
Vortex & Centrifuge: Vortex for 1 min at high speed. Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Transfer: Transfer the supernatant to an LC vial containing a glass insert.
-
Dilution (Optional): If the initial mobile phase is highly aqueous, dilute the supernatant 1:1 with water to improve peak shape.
LC-MS/MS Instrumental Parameters
Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Expert Tip: Avoid Methanol if possible; Acetonitrile usually provides sharper peaks for high MW macrolides.
-
-
Gradient: Start at 10% B, ramp to 95% B over 3-4 mins. Macrolides are hydrophobic and elute late.
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Tuning Required):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |
| Tylvalosin | 1042.6 | 174.1 / 109.1 | Quant / Qual |
| Tylvalosin-d9 | 1051.6 | 174.1 / 109.1 | Quant (IS) |
Note: The product ions 174 and 109 are characteristic sugar fragments common in macrolides. You must optimize Collision Energy (CE) for your specific instrument.[1]
Data Processing & Acceptance Criteria
The Calculation Logic
Quantification is not based on absolute area, but on the Area Ratio .
[1]This ratio is plotted against the nominal concentration.
Regression Model
-
Fit: Linear (
).[1] -
Weighting:
is mandatory.[1]-
Reasoning: Bioanalytical data is heteroscedastic (error increases with concentration). Unweighted regression will bias the curve toward high standards, causing massive errors at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria (FDA/EMA)
-
Linearity:
.[1][4][5] -
Accuracy: Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
-
IS Variation: The IS peak area in samples should not deviate >50% from the mean IS area in standards.
Troubleshooting & Self-Validation
Visualizing the "Crosstalk" Check: Before running samples, you must verify that the Native and IS do not interfere with each other.
Caption: Figure 2. Isotopic contribution (crosstalk) validation workflow. Essential to prevent false positives.
Common Pitfalls:
-
Deuterium Exchange: If the pH is too acidic or basic for extended periods, deuterium on exchangeable sites (OH, NH) might swap with Hydrogen. Mitigation: Keep processing times short and pH near 3-5.
-
Carryover: Tylvalosin is "sticky."[1] If you see peaks in your blanks, implement a needle wash with Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .
References
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Prats, C., et al. (2002). "Pharmacokinetics of tylvalosin in swine after oral and intramuscular administration." Journal of Veterinary Pharmacology and Therapeutics.
- Jemal, M. (2000). "High-throughput quantitative bioanalysis by LC/MS/MS." Biomedical Chromatography.
Sources
Advanced Protocol: LC-MS/MS Quantification of Tylvalosin in Biological Matrices using Tylvalosin-d9
Application Note: AN-TV-2026-D9
Abstract
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the Therapeutic Drug Monitoring (TDM) of Tylvalosin (TV) in porcine and poultry plasma. By utilizing Tylvalosin-d9 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method specifically addresses and corrects for the severe ionization suppression often encountered in veterinary matrices. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, designed to meet the rigorous requirements of bioanalytical method validation (BMV).
Introduction & Scientific Rationale
The Analyte: Tylvalosin
Tylvalosin (acetylisovaleryltylosin) is a third-generation macrolide antibiotic.[1][2][3][4] It functions by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[5][6][7][8] It is widely used in veterinary medicine for treating respiratory and enteric infections caused by Mycoplasma spp. and Lawsonia intracellularis.
Metabolic Complexity: Tylvalosin rapidly metabolizes into 3-O-acetyltylosin (3-AT) , which retains microbiological activity.[7] While this protocol focuses on the quantification of the parent drug using its specific deuterated analog, researchers should be aware that comprehensive pharmacokinetic (PK) studies often require monitoring both TV and 3-AT [1].
The Necessity of Tylvalosin-d9
In LC-MS/MS, "matrix effects" (signal suppression or enhancement) are the primary source of quantitative error. Veterinary plasma often contains high levels of phospholipids and proteins that co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source.
-
Analog Internal Standards (e.g., Tilmicosin): Often fail to compensate for these effects because they elute at slightly different times and experience different ionization environments.
-
Tylvalosin-d9 (SIL-IS): As a deuterated isotopologue, it is chemically identical to the analyte but mass-resolved. It co-elutes with Tylvalosin, experiencing the exact same matrix suppression. If the matrix suppresses the Tylvalosin signal by 40%, it suppresses the d9 signal by 40%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy [2].
Chemical & Physical Properties[9][10]
| Property | Tylvalosin (Analyte) | Tylvalosin-d9 (Internal Standard) |
| CAS Number | 63409-12-1 | 63409-12-1 (labeled) |
| Molecular Formula | C₅₃H₈₇NO₁₉ | C₅₃H₇₈D₉NO₁₉ |
| Molecular Weight | ~1042.25 g/mol | ~1051.31 g/mol |
| pKa | ~7.4 (Basic) | ~7.4 (Basic) |
| Solubility | Soluble in Methanol, Acetonitrile, Acetone | Same |
| Stability | Acid labile (degrades < pH 4) | Acid labile |
Experimental Workflow Visualization
The following diagram illustrates the self-validating workflow, highlighting where the Internal Standard (IS) corrects for error.
Figure 1: TDM Workflow. The IS is added immediately to track the analyte through extraction recovery and ionization efficiency.
Detailed Protocols
Stock Solution Preparation
-
Safety Note: Tylvalosin is a bioactive antibiotic.[6] Handle with PPE.
-
Solvent Choice: Use Acetonitrile (ACN) rather than Methanol. Macrolides can undergo transesterification or degradation in protic solvents over long storage periods.
-
Master Stock (TV): Dissolve 10 mg Tylvalosin Tartrate in 10 mL ACN to yield 1.0 mg/mL (free base equivalent).
-
IS Stock (TV-d9): Dissolve 1 mg Tylvalosin-d9 in 10 mL ACN (100 µg/mL).
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water.
-
Why this concentration? The IS signal should be high enough to be stable (low %CV) but not so high that it causes "crosstalk" (isotopic contribution) to the analyte channel.
-
Sample Preparation (Protein Precipitation)
This method is optimized for high throughput TDM in swine/poultry plasma.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (TV-d9). Vortex gently for 10 seconds.
-
Critical Step: Allow to equilibrate for 5 minutes. This ensures the d9 binds to plasma proteins similarly to the analyte.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile.
-
Ratio: A 3:1 (Solvent:Sample) ratio ensures >98% protein removal.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).
-
Why dilute? Injecting pure ACN can cause "solvent effects" (peak fronting) on early eluting compounds in reverse-phase LC.
-
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse), 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
3.5 min: 95% B (Elution of Macrolides)
-
4.5 min: 95% B
-
4.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) Positive Mode.
-
Spray Voltage: 3500 - 4500 V.
-
Gas Temps: 350°C (Macrolides are thermally stable enough for standard source temps).
MRM Transitions (Multiple Reaction Monitoring): Note: Exact transitions for d9 depend on the specific labeling position (usually the dimethylamine or alkyl chain). Optimize by infusing the pure standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Tylvalosin | 1043.5 [M+H]⁺ | 174.2 (Mycaminose) | 40 | 35 | Quantifier |
| Tylvalosin | 1043.5 [M+H]⁺ | 1025.5 (-H₂O) | 40 | 25 | Qualifier |
| Tylvalosin-d9 | 1052.5 [M+H]⁺ | 174.2 or 183.2* | 40 | 35 | Internal Std |
*If the deuterium label is on the mycaminose sugar, the fragment shifts to ~183. If on the macrocycle, it remains 174.
Method Validation & Data Analysis
Linearity and Range
Construct a calibration curve ranging from 10 ng/mL to 2000 ng/mL . This covers the therapeutic range and MRLs (typically ~50-100 ng/g) [3].
-
Regression: Use Linear regression with 1/x² weighting .
-
Acceptance: r² > 0.99.
Matrix Effect Calculation (The "Self-Validating" Check)
To prove the d9 is working, perform the "Post-Extraction Spike" experiment.
-
Set A (Neat): Standard in buffer.
-
Set B (Matrix): Extract blank plasma, then spike standard into supernatant.
-
Calculation:
[9]-
Result: If TV shows -50% ME (suppression) and TV-d9 shows -48% ME, the IS-Normalized Matrix Factor is ~1.0, indicating the method is valid.
-
Mechanism of Correction Diagram
Figure 2: Ionization Suppression Logic. The IS compensates for matrix suppression because it is suppressed to the same degree as the analyte.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Adduct formation (Na+ or K+) | Ensure mobile phase has sufficient proton source (0.1% Formic Acid or 5mM Ammonium Formate). Avoid glass vials if Na+ adducts persist (use polypropylene). |
| Peak Tailing | Secondary interactions | Macrolides are basic.[5] Increase buffer strength or use an end-capped C18 column (e.g., C18-HSS). |
| IS Signal Drift | Deuterium exchange | Unlikely with d9-alkyl, but avoid highly acidic storage conditions (< pH 2) for prolonged periods. |
| Carryover | Sticky macrolide nature | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
References
-
European Medicines Agency (EMA). (2020). Committee for Medicinal Products for Veterinary Use (CVMP) Assessment Report for Aivlosin (Tylvalosin).
-
Shipkova, M., & Svinarov, D. (2016).[3] LC-MS/MS as a tool for TDM services: Where are we? Clinical Biochemistry, 49(13-14), 1009-1023.
-
Wen, Z., et al. (2025).[10][11] Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens. Animals (Basel). (Note: Representative link for PK methodology).
-
Cerqueira, M., et al. (2022). Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography. Molecules.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Use of Subtherapeutic Tylvalosin Against Mycoplasma hyopneumoniae: Implications For Respiratory Microbiome Dysbiosis and Swine Lung Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. CAS 63409-12-1: Tylvalosin | CymitQuimica [cymitquimica.com]
- 10. poultrydvm.com [poultrydvm.com]
- 11. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Quantification of Tylvalosin and 3-O-Acetyltylosin in Food Matrices using Isotope Dilution LC-MS/MS (Tylvalosin-d9)
Application Note: AN-2026-TVd9
Abstract & Core Directive
This application note details a robust, validated methodology for the simultaneous quantification of Tylvalosin (TV) and its major metabolite 3-O-acetyltylosin (3-AT) in animal-derived food products (porcine muscle, poultry liver, and eggs).[]
The core of this protocol is the application of Tylvalosin-d9 as a Stable Isotope-Labeled Internal Standard (SIL-IS).[] Unlike external calibration methods, the use of Tylvalosin-d9 via Isotope Dilution Mass Spectrometry (IDMS) provides real-time correction for matrix effects, extraction efficiency losses, and ionization suppression, ensuring compliance with stringent Maximum Residue Limits (MRLs) set by the EU (Regulation 37/2010) and other global regulatory bodies.[]
Regulatory & Scientific Context
The Analytical Challenge
Tylvalosin is a macrolide antibiotic used to treat respiratory and enteric diseases in swine and poultry.[2][3] Regulatory agencies enforce strict MRLs to ensure consumer safety.
-
Target Residue Definition: Sum of Tylvalosin and 3-O-acetyltylosin.[]
-
MRLs (EU):
-
Muscle/Skin/Fat/Liver/Kidney (Porcine/Poultry): 50 µg/kg[]
-
Eggs (Poultry): 200 µg/kg[]
-
The Role of Tylvalosin-d9
Macrolides are prone to significant matrix effects in ESI+ LC-MS/MS, particularly in complex matrices like liver and eggs.[]
-
Mechanism: Co-eluting phospholipids can suppress ionization, leading to underestimation of residues.
-
Solution: Tylvalosin-d9 co-elutes with the native analyte and experiences the exact same suppression. By quantifying the ratio of Native/d9, the suppression factor cancels out mathematically.
Chemical & Physical Properties[1]
| Compound | Abbr. | Molecular Formula | Monoisotopic Mass (Da) | Role |
| Tylvalosin | TV | 1041.59 | Target Analyte | |
| 3-O-Acetyltylosin | 3-AT | 957.53 | Major Metabolite | |
| Tylvalosin-d9 | TV-d9 | 1050.65 | Internal Standard |
Experimental Protocol
Reagents & Materials
-
Standards: Tylvalosin Tartrate (>95%), 3-O-Acetyltylosin (>90%), Tylvalosin-d9 (Isotopic Purity >98%).[]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[]
-
Buffer: 0.1 M Na2EDTA (to chelate metals that bind macrolides).
Standard Preparation
-
Stock Solutions: Dissolve 10 mg of each standard in 10 mL MeOH (1 mg/mL). Store at -20°C.
-
Internal Standard Spiking Solution (IS-Spike): Dilute TV-d9 stock to 1.0 µg/mL in ACN.
-
Working Standard Mix: Prepare a mixture of TV and 3-AT at varying concentrations (0.5 – 100 ng/mL) containing constant TV-d9 (10 ng/mL).
Sample Preparation (Modified QuEChERS)
This protocol is optimized for Liver and Muscle tissue.
-
Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
IS Addition: Add 20 µL of IS-Spike (1.0 µg/mL) to all samples (Final conc: 10 µg/kg). Vortex for 30 sec and equilibrate for 10 min.
-
Extraction:
-
Add 10 mL ACN (with 1% Formic Acid).
-
Add 2 mL 0.1 M Na2EDTA.
-
Shake vigorously for 5 min (mechanical shaker).
-
-
Salting Out:
-
Add QuEChERS salts: 4 g
, 1 g NaCl. -
Vortex immediately for 1 min.
-
Centrifuge at 4,000 x g for 10 min at 4°C.
-
-
Clean-up (dSPE):
-
Transfer 5 mL of supernatant to a dSPE tube containing 150 mg C18 (removes lipids) and 900 mg
. Note: Avoid PSA (Primary Secondary Amine) if possible, as it can bind acidic moieties, though macrolides are generally basic.[] -
Vortex 1 min; Centrifuge 5 min.
-
-
Reconstitution:
-
Transfer 1 mL of cleaned extract to a tube.
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 1 mL Mobile Phase A:B (90:10).
-
Filter through 0.22 µm PTFE filter into LC vial.
-
LC-MS/MS Conditions
Liquid Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).[]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 1.0 | 10 | Hold |
| 6.0 | 95 | Linear Ramp |
| 8.0 | 95 | Wash |
| 8.1 | 10 | Re-equilibration |
| 10.0 | 10 | End |[]
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[4]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions: Note: Transitions must be optimized per instrument. The "Quantifier" is used for calculation, "Qualifier" for confirmation.
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (eV) |
| Tylvalosin | 1042.6 | 174.1 | 1024.5 | 35 / 25 |
| 3-O-Acetyltylosin | 958.5 | 174.1 | 772.4 | 35 / 30 |
| Tylvalosin-d9 (IS) | 1051.6 | 183.1 * | 1033.6 | 35 / 25 |
*Note on IS Transition: The transition 1051.6 -> 183.1 assumes the d9 label is retained on the desosamine sugar fragment (+9 Da shift from 174). If the label is on the aglycone, use 1051.6 -> 174.1.[]
Visualizations
Analytical Workflow
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Principle of Isotope Dilution (IDMS)
Caption: Mechanism of IDMS. Since Native and d9 co-elute, matrix effects impact both equally, maintaining the validity of the ratio.[]
Data Analysis & Calculation
Quantification Formula:
Where:
-
= Concentration of Tylvalosin in the sample.[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - = Concentration of Tylvalosin-d9 added.[]
- = Relative Response Factor (determined from calibration curve slope).
Acceptance Criteria (SANTE/11312/2021):
-
Retention Time: Analyte must elute within ±0.1 min of the standard.
-
Ion Ratio: Qualifier/Quantifier ratio must be within ±30% of the standard.
-
Recovery: 70% - 120%.[]
-
Linearity:
.
References
-
European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.Link[]
-
European Medicines Agency (EMA). (2021).[6] European Public MRL Assessment Report (EPMAR) for Tylvalosin.Link[]
-
Codex Alimentarius. (2023). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods.Link[]
-
Jia, S., et al. (2019). "Simultaneous determination of tylvalosin and its metabolite 3-O-acetyltylosin in porcine tissues by LC-MS/MS." Journal of Chromatography B. Link
-
MedChemExpress. (2024). Tylvalosin-d9 Product Information and Spectral Data.[][7]Link[]
Sources
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tylvalosin pharmacokinetics, tissue residues, and withdrawal intervals following oral and intravenous administration in geese (Anser anser domesticus), domestic pigeons (Columba livia), and Japanese quail (Coturnix japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tylvalosin | C53H87NO19 | CID 6441094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Acetyltylosin | C48H79NO18 | CID 6426606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Tylvalosin-d9 LC-MS/MS Analysis
Status: Operational Subject: Troubleshooting Ion Suppression & Internal Standard Desynchronization Analyte: Tylvalosin (Macrolide Antibiotic) Internal Standard: Tylvalosin-d9 Technique: LC-ESI-MS/MS
Core Directive: The "Deuterium Paradox"
Executive Summary:
While stable isotope-labeled internal standards (SIL-IS) like Tylvalosin-d9 are the gold standard for correcting matrix effects, they are not infallible. In Reverse-Phase Liquid Chromatography (RPLC), deuterium-carbon bonds (
The Consequence: Tylvalosin-d9 may elute slightly earlier than native Tylvalosin. If a sharp zone of ion suppression (e.g., from phospholipids) elutes in that exact window between the IS and the analyte, the IS will be suppressed while the analyte is not (or vice versa). This leads to over-correction or under-estimation , rendering your quantification invalid despite "passing" standard QC checks.
Visualization: The Mechanism of Failure
The following diagram illustrates how a "Matrix Effect Zone" can decouple the Internal Standard from the Analyte, leading to quantification errors.
Figure 1: Mechanism of SIL-IS failure. Due to the deuterium isotope effect, the IS elutes into a suppression zone while the analyte elutes after it, destroying the validity of the ratio.
Troubleshooting Guide (Q&A)
Scenario A: Retention Time Shift
Q: My Tylvalosin-d9 elutes 0.1–0.2 minutes earlier than the native drug. Is this a column failure?
A: No, this is the Deuterium Isotope Effect.
As noted in chromatographic theory,
-
Actionable Fix:
-
Reduce the Gradient Slope: Shallower gradients can sometimes merge the peaks, though this widens the bands.
-
Change Mobile Phase Modifier: Switching from Methanol to Acetonitrile (or vice versa) can alter the selectivity and potentially re-align the peaks.
-
Acceptance: If the shift is consistent and you demonstrate (via Post-Column Infusion) that no matrix suppression occurs in that specific window, the shift is acceptable.
-
Scenario B: Non-Linear Calibration in Matrix
Q: My standard curve in solvent is linear (
-
Actionable Fix:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization is generally less susceptible to matrix effects than ESI, though often less sensitive for macrolides.
-
Optimize Wash Steps: If using SPE, increase the organic strength of your wash step (e.g., 5-10% MeOH) to remove more phospholipids before elution.
-
Scenario C: High Variation in IS Response
Q: The IS peak area varies by >50% between different subject samples. Should I fail the run? A: Check the IS Ratio. According to FDA Bioanalytical Method Validation Guidelines (2018), the critical parameter is the accuracy of the calculated concentration, not the absolute IS area [3]. However, extreme variation (>50%) suggests your extraction method is uncontrolled.
-
Actionable Fix:
-
Perform a Dilution Integrity test.[3] Dilute the sample 1:5 or 1:10 with water/buffer before extraction. If the matrix effect is concentration-dependent, this often eliminates the suppression.
-
Experimental Protocols
Protocol 1: Post-Column Infusion (The "Viz" Method)
Objective: To map the exact location of matrix suppression zones relative to Tylvalosin elution.
Workflow Visualization:
Figure 2: Setup for Post-Column Infusion. A constant flow of analyte allows visualization of suppression dips caused by the blank matrix injection.
Step-by-Step:
-
Setup: Connect a syringe pump containing Tylvalosin (100 ng/mL in mobile phase) to a T-union placed after the analytical column but before the MS source.
-
Flow: Set syringe pump to 10-20 µL/min. Set LC pump to normal gradient conditions.
-
Injection: Inject a Blank Matrix Extract (e.g., extracted plasma with no drug).
-
Observation: Monitor the MRM transition for Tylvalosin.
-
Ideal: A steady, flat baseline.
-
Matrix Effect: A sharp dip (suppression) or spike (enhancement) in the baseline.
-
-
Overlay: Inject a standard Tylvalosin sample. Overlay the chromatogram on the infusion baseline. If the analyte peak aligns with a "dip," your method is invalid.
Protocol 2: Matrix Factor (MF) Calculation
Objective: Quantify the magnitude of the effect per FDA/EMA guidelines.
Calculate the IS-Normalized Matrix Factor using 6 lots of blank matrix.
Acceptance Criteria: The CV% of the IS-Normalized MF calculated from the 6 lots should be ≤ 15% .
Data Summary: Extraction Efficiency vs. Matrix Effect
Typical performance metrics for Macrolides in Plasma (Simulated Data for Comparison)
| Extraction Method | Recovery (%) | Matrix Effect (%) | Pros | Cons |
| Protein Precipitation (PPT) | > 95% | -40% to -60% (High Suppression) | Fast, Cheap | Dirty extracts; high risk of phospholipid buildup on column. |
| Liquid-Liquid Extraction (LLE) | 70-85% | -10% to -20% (Low Suppression) | Clean extracts | Macrolides are basic; pH adjustment required. Labor intensive. |
| Solid Phase Extraction (SPE) | 85-95% | < 10% (Minimal) | Reproducible, Automatable | Expensive; requires optimization of wash steps. |
Recommendation: For Tylvalosin, SPE (Polymeric Strong Cation Exchange) is recommended to remove phospholipids effectively while retaining the basic macrolide.
References
-
Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry.[4] Analytical Chemistry, 65(22), 972A-986A. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: Overcoming Ion Suppression with Deuterated Internal Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography-mass spectrometry (LC-MS) and encounter the challenge of ion suppression. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you effectively implement deuterated internal standards and ensure the accuracy and reliability of your quantitative data.
Understanding the Challenge: Ion Suppression in LC-MS
Ion suppression is a significant matrix effect that can compromise the quality of LC-MS data.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification.[2] It is crucial to understand that even highly selective MS/MS techniques are susceptible to ion suppression because the effect occurs before mass analysis.[1][4]
The primary mechanisms of ion suppression, particularly in electrospray ionization (ESI), involve competition for ionization between the analyte and matrix components.[4] Factors such as the basicity, concentration, and mass of co-eluting species can all contribute to this phenomenon.[3][4]
The Gold Standard Solution: Deuterated Internal Standards
The most effective strategy to mitigate ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated internal standards (D-IS) being the most common.[5][6] A D-IS is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium.[6]
The core principle behind using a D-IS is that it is chemically and physically almost identical to the analyte.[5][7] This means it will behave similarly during sample preparation, chromatography, and ionization.[5] Consequently, any ion suppression that affects the analyte will also affect the D-IS to a proportional degree.[5] By measuring the ratio of the analyte signal to the D-IS signal, variations caused by ion suppression can be normalized, leading to accurate and precise quantification.[2]
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression and why is it a problem?
Ion suppression is a reduction in the ionization efficiency of a target analyte due to the presence of co-eluting matrix components.[2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] It's a significant challenge because it can lead to underestimation of the analyte concentration and compromise the validity of experimental results.[4]
Q2: How do deuterated internal standards compensate for ion suppression?
Deuterated internal standards are chemically nearly identical to the analyte of interest.[5][6] This means they co-elute during chromatography and experience the same degree of ion suppression in the ion source.[2][7] The mass spectrometer can differentiate between the analyte and the D-IS due to their mass difference.[5] By calculating the ratio of the analyte's signal to the D-IS's signal, the variability introduced by ion suppression is effectively canceled out, allowing for accurate quantification.
Q3: Can a deuterated internal standard ever fail to correct for ion suppression?
Yes, in some cases, a D-IS may not perfectly compensate for ion suppression.[2][8] This phenomenon is often referred to as "differential matrix effects."[2] The primary reason for this is a slight chromatographic separation between the analyte and the D-IS, known as the "isotope effect."[2][8] The substitution of hydrogen with the heavier deuterium isotope can subtly alter a molecule's properties, potentially leading to a small difference in retention time.[2][8] If this separation causes them to elute into regions with different co-eluting matrix components, they will experience different degrees of ion suppression.
Q4: Are there alternatives to deuterated internal standards?
While deuterated standards are considered the gold standard, other stable isotope-labeled standards, such as those incorporating ¹³C, ¹⁵N, or ¹⁸O, can also be used.[9] These heavier isotopes often exhibit a smaller isotope effect, leading to better co-elution with the analyte.[9] In cases where a SIL-IS is unavailable or cost-prohibitive, a structural analogue can be used, but with careful validation to ensure it adequately mimics the analyte's behavior.[10][11]
Q5: What are the key considerations when selecting a deuterated internal standard?
When selecting a D-IS, it is crucial to consider the position and number of deuterium labels. The labels should be on stable positions of the molecule to prevent back-exchange with hydrogen.[12] A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass difference from the analyte and to avoid isotopic crosstalk.[12] Additionally, the chemical and isotopic purity of the standard is paramount for accurate quantification.[6][8]
Troubleshooting Guide
This section addresses common issues encountered when using deuterated internal standards to correct for ion suppression.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor precision and accuracy despite using a D-IS. | Chromatographic separation (isotope effect): The analyte and D-IS are not perfectly co-eluting, leading to differential ion suppression.[2][8] | - Optimize chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve co-elution. - Consider a different SIL-IS: A ¹³C or ¹⁵N labeled standard may exhibit less of an isotope effect.[9] |
| Inappropriate D-IS concentration: The concentration of the D-IS may be too high, leading to detector saturation or contributing to ion suppression itself.[1][8] | - Optimize D-IS concentration: Experimentally determine the optimal concentration that provides a stable signal without causing suppression. | |
| Variable D-IS response across samples. | Inconsistent sample preparation: Variations in extraction efficiency or sample handling can lead to inconsistent D-IS recovery. | - Standardize sample preparation: Ensure consistent and reproducible sample preparation protocols.[13] - Add D-IS early: Spike the D-IS into the sample at the earliest possible stage of the workflow to account for losses during the entire process.[12] |
| D-IS instability: The deuterium labels may be exchanging with hydrogen in the sample matrix or solvent. | - Verify label stability: Ensure the deuterium atoms are on non-exchangeable positions of the molecule.[12] - Proper storage: Store the D-IS under appropriate conditions to prevent degradation.[12] | |
| Analyte signal is completely suppressed. | Severe matrix effects: The concentration of co-eluting interferences is extremely high. | - Improve sample cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[14] - Dilute the sample: Diluting the sample can reduce the concentration of interfering species, although this may also decrease the analyte signal.[4] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment is crucial for visualizing the regions in your chromatogram where ion suppression occurs.[1][14]
Objective: To identify the retention times where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of your analyte and D-IS
-
Blank matrix extract (e.g., protein-precipitated plasma from a control source)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions.
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump, containing the analyte and D-IS standard solution, to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for the analyte and D-IS is observed, inject a blank mobile phase sample. This will establish the baseline (unsuppressed) signal.
-
Next, inject the blank matrix extract.
-
Monitor the signal for the analyte and D-IS. Any significant drop in the signal intensity indicates a region of ion suppression.[14]
Protocol 2: Method Validation for an LC-MS/MS Assay Using a Deuterated Internal Standard
Method validation is essential to ensure the reliability and accuracy of your quantitative data.[15]
Objective: To validate an LC-MS/MS method for the quantification of an analyte in a biological matrix using a D-IS.
Key Validation Parameters:
-
Specificity and Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: Determine the range over which the assay is linear and quantitative.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the matrix.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte and D-IS in the matrix under various storage and processing conditions.
Procedure (Simplified Overview):
-
Prepare Calibration Standards and Quality Control (QC) Samples: Spike known concentrations of the analyte and a fixed concentration of the D-IS into the blank matrix.
-
Sample Preparation: Extract the analyte and D-IS from the matrix using a validated procedure (e.g., protein precipitation, LLE, or SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/D-IS) against the analyte concentration. Use the regression equation to determine the concentrations of the QC samples and unknown samples.
-
Evaluate Validation Parameters: Calculate the accuracy, precision, and other validation parameters based on the results from the calibration standards and QC samples.
Visualizations
References
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi - hdb. [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed. [Link]
-
Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - MDPI. [Link]
-
Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - ResearchGate. [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]
-
Ion Suppression Correction - IROA Technologies. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. texilajournal.com [texilajournal.com]
- 14. sepscience.com [sepscience.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Optimizing LC Gradient for Tylvalosin and Tylvalosin-d9 Separation
Welcome to the technical support resource for the chromatographic separation of Tylvalosin and its deuterated internal standard, Tylvalosin-d9. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their liquid chromatography (LC) methods. Here, we move beyond simple protocols to explain the scientific reasoning behind experimental choices, empowering you to develop robust and reliable analytical methods.
Understanding the Challenge: The Analyte and its Isotope
Tylvalosin is a macrolide antibiotic used in veterinary medicine.[1][2] It is a large, structurally complex molecule with a 16-membered lactone ring.[3][4] Tylvalosin-d9 is its stable isotope-labeled internal standard, identical in chemical structure except for the substitution of nine hydrogen atoms with deuterium.[1][5] This subtle difference in mass is key for mass spectrometry (MS) detection but presents a challenge for chromatographic separation. Due to their nearly identical physicochemical properties, Tylvalosin and Tylvalosin-d9 will exhibit very similar retention behavior on a reversed-phase column, often leading to co-elution. The primary goal of the LC method is to achieve sufficient resolution between these two compounds to ensure accurate quantification, while also separating them from potential matrix interferences.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the development of LC methods for Tylvalosin and Tylvalosin-d9.
Q1: My Tylvalosin and Tylvalosin-d9 peaks are completely co-eluting. How can I start to separate them?
A1: Co-elution of isotopic analogs is expected. The key is to refine your gradient to exploit the subtle differences in their interaction with the stationary phase.
-
Start with a Scouting Gradient: If you haven't already, run a broad "scouting" gradient to determine the approximate elution time of your compounds. A typical scouting gradient might run from 5% to 95% organic solvent (e.g., acetonitrile or methanol) over 15-20 minutes.[6] This will show you the solvent concentration at which your analytes elute.
-
Shallow the Gradient: Once you've identified the elution window, create a much shallower gradient around that point.[7][8] For example, if the compounds elute at 45% acetonitrile in your scouting run, try a new gradient that slowly ramps from 35% to 55% acetonitrile over a longer period. This "stretches out" the separation in the critical region, increasing the chance of resolving the two peaks.[7]
Q2: I've tried a shallow gradient, but the peaks are still not baseline resolved. What's the next step?
A2: If a shallow gradient alone is insufficient, you need to manipulate other chromatographic parameters that influence selectivity.
-
Mobile Phase pH: The pH of the aqueous portion of your mobile phase is a powerful tool for ionizable compounds like Tylvalosin, which has a pKa of approximately 7.6.[9] By adjusting the pH, you can alter the ionization state of the molecule and its interaction with the C18 stationary phase.[10][11]
-
Recommendation: Experiment with mobile phase pH values that are at least 1.5-2 pH units away from the pKa.[12] For Tylvalosin, this means exploring acidic conditions (e.g., pH 3-4) or basic conditions (e.g., pH 9-10). Tylosin, a related compound, has shown stability at both pH 3.5 and 9.0.[13] Using a buffered mobile phase is crucial for reproducibility.[12]
-
-
Mobile Phase Additives: The choice of acid or buffer in your mobile phase can impact peak shape and retention. For LC-MS applications, volatile additives are required.[14]
-
Column Temperature: Increasing the column temperature can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[17][18] Try increasing the temperature in 5 °C increments (e.g., from 30 °C to 40 °C). This can sometimes be enough to resolve closely eluting peaks.
Q3: My peaks are broad or tailing. What causes this and how can I fix it?
A3: Poor peak shape can be caused by several factors, often unrelated to the gradient itself.
-
Injection Solvent: Injecting your sample in a solvent that is stronger than your initial mobile phase is a common cause of peak distortion.[19][20]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase of your gradient.[8]
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak splitting or tailing.[19][21]
-
Secondary Interactions: Tylvalosin has a dimethylamino group which can interact with residual silanols on the silica-based stationary phase, leading to tailing.
Troubleshooting Guide: A Systematic Approach
When encountering separation issues, a logical, step-by-step approach is the most efficient way to identify and solve the problem.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Complete Co-elution | Gradient is too steep. | 1. Run a scouting gradient to find the elution zone. 2. Implement a shallow gradient across the elution zone.[7] |
| Poor Resolution (<1.5) | Insufficient selectivity. | 1. Adjust mobile phase pH (try pH 3-4).[10] 2. Change the organic modifier (e.g., methanol instead of acetonitrile). 3. Increase column temperature in 5 °C increments.[18] |
| Peak Splitting | 1. Injection solvent stronger than mobile phase.[19] 2. Blocked column frit or void.[21] 3. Co-elution of an interference. | 1. Re-dissolve sample in the initial mobile phase. 2. Reverse flush the column (if permissible by manufacturer). If problem persists, replace the column.[22] 3. Check a blank matrix injection. If an interfering peak is present, further method development is needed. |
| Peak Tailing | 1. Secondary silanol interactions. 2. Column overload. | 1. Ensure mobile phase is buffered and at a low pH (e.g., 3-4). 2. Decrease the injection volume or sample concentration.[22] |
| Inconsistent Retention Times | 1. Inadequate column equilibration.[25] 2. Pump or system leak.[22] 3. Mobile phase preparation issues. | 1. Ensure the column is equilibrated for at least 10 column volumes with the initial mobile phase before each injection. 2. Check for leaks at all fittings.[20] 3. Prepare fresh mobile phase daily. |
Experimental Workflow & Protocols
Protocol 1: Initial Method Development
This protocol outlines the steps for establishing a baseline separation method.
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Use high-purity solvents (LC-MS grade).
-
-
Scouting Gradient:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B
-
-
-
Data Analysis:
-
Determine the retention time (t_R) of the co-eluting Tylvalosin/Tylvalosin-d9 peak.
-
Calculate the percentage of Mobile Phase B (%B) at which the peak elutes.
-
Protocol 2: Gradient Optimization
Based on the results from the scouting gradient, this protocol will help you refine the separation.
-
Define the Optimization Window:
-
Set the starting %B of your new gradient approximately 10% below the elution %B from the scouting run.
-
Set the ending %B approximately 10% above the elution %B.
-
-
Implement a Shallow Gradient:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Example Gradient (if elution occurred at 45% B):
-
0.0 min: 35% B
-
10.0 min: 55% B
-
11.0 min: 95% B
-
13.0 min: 95% B
-
13.1 min: 35% B
-
16.0 min: 35% B
-
-
-
Evaluate and Iterate:
-
Assess the resolution between the Tylvalosin and Tylvalosin-d9 peaks.
-
If resolution is still insufficient, further shallow the gradient or increase the gradient time. Alternatively, proceed to adjust other parameters like temperature or mobile phase pH as described in the FAQ section.
-
Visualizing the Optimization Workflow
Caption: Workflow for LC gradient optimization.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm, 1/pk - 186002350. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]
-
Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
UVISON.com. (n.d.). Waters ACQUITY UPLC BEH C18 Column, 130A, 1.7 um, 2.1 mm X 30 mm, 1/Pk - 186002349. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of macrolide antibiotics by liquid chromatography. Retrieved from [Link]
-
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved from [Link]
-
Column Chromatography. (n.d.). Macrolide antibiotics. Retrieved from [Link]
-
MDPI. (n.d.). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Retrieved from [Link]
-
Neta Scientific. (n.d.). Waters ACQUITY UPLC BEH C18 Column, 130 Å, 1.7 µm, 2.1 mm X 50 mm. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Retrieved from [Link]
-
Waters Help Center. (n.d.). ACQUITY UPLC and ACQUITY Premier Peptide BEH C18, 130 Å and 300 Å Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC™ Columns Brochure. Retrieved from [Link]
-
PubMed. (n.d.). [Effect of the pH of the medium and of temperature on tylosin stability]. Retrieved from [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. Retrieved from [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
-
PubMed. (n.d.). Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tylvalosin. PubChem. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tylvalosin. Retrieved from [Link]
-
PubMed Central. (2019, February 24). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved from [Link]
-
AERU. (2025, September 16). Tylvalosin tartrate. Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
OUCI. (n.d.). Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Short-term, long-term and freeze-thaw stability of quality controls (QCs) of tylvalosin (n = 5 replicates). Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
PubMed Central. (2019, October 17). Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration. Retrieved from [Link]
-
ResearchGate. (2026, February 12). Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine. Retrieved from [Link]
Sources
- 1. CAS 63409-12-1: Tylvalosin | CymitQuimica [cymitquimica.com]
- 2. Tylvalosin | C53H87NO19 | CID 6441094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tylvalosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tylvalosin tartrate [sitem.herts.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mastelf.com [mastelf.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. halocolumns.com [halocolumns.com]
- 16. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 17. help.waters.com [help.waters.com]
- 18. technologynetworks.com [technologynetworks.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sepscience.com [sepscience.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. waters.com [waters.com]
- 24. Waters ACQUITY UPLC BEH C18 Column, 130A, 1.7 um, 2.1 mm X 30 mm, 1/Pk - 186002349 - £965.00 : UVISON.com [uvison.com]
- 25. welch-us.com [welch-us.com]
- 26. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. netascientific.com [netascientific.com]
Technical Guide: Stability & Handling of Tylvalosin-d9 Internal Standard
Introduction & Core Chemistry
Tylvalosin-d9 is the stable isotope-labeled analog of Tylvalosin (acetylisovaleryltylosin), a 16-membered macrolide antibiotic. It is primarily used as an Internal Standard (IS) in LC-MS/MS assays to compensate for matrix effects and recovery losses during the quantification of Tylvalosin in biological matrices (porcine plasma, tissue, or feed).
Critical Chemical Context: Macrolides are chemically fragile.[1] The stability of Tylvalosin-d9 is governed by its macrocyclic lactone ring and glycosidic bonds.
-
Acid Sensitivity: The glycosidic bonds (linking mycarose and mycaminose sugars) are prone to hydrolysis in acidic environments (pH < 4.0), leading to the formation of demycarosyl-tylvalosin or conversion to 3-O-acetyltylosin (3-AT).
-
Base Sensitivity: High pH (> 9.0) causes saponification of the ester groups or opening of the lactone ring.
-
Isotopic Integrity: While the deuterium label (d9) is typically located on stable methyl groups (e.g., the piperidine ring or similar non-exchangeable positions), the molecular integrity must be preserved to ensure the IS tracks the analyte correctly.
Module 1: Solid State Storage & Handling
The "Zero-Hour" Protocol The greatest risk to Tylvalosin-d9 in its solid form is hygroscopicity . Macrolide salts (often tartrates) absorb atmospheric moisture rapidly, leading to hydrolysis even in the solid state.
Storage Specifications
| Parameter | Specification | Reasoning |
| Temperature | -20°C (Minimum) | Arrhenius kinetics: degradation slows significantly at sub-zero temps. |
| Container | Amber Glass (Silanized) | Protects from light (photolysis) and prevents adsorption to glass surfaces. |
| Environment | Desiccated | Prevents moisture-induced hydrolysis of the lactone ring. |
Handling Workflow (DOT Visualization)
Figure 1: Critical workflow for handling hygroscopic reference standards to prevent moisture intrusion.
Module 2: Solution Stability & Preparation
The "Working" Phase Once in solution, the degradation clock accelerates. The choice of solvent and pH is non-negotiable.
Solvent Selection Matrix
| Solvent System | Stability Rating | Notes |
| Acetonitrile (ACN) | High (Recommended) | Aprotic. Best for Stock Solutions. Minimizes solvolysis risks compared to alcohols. |
| Methanol (MeOH) | Moderate | Acceptable for short-term. Risk of transesterification over long storage periods. |
| DMSO | High | Excellent solubility, but difficult to evaporate if solvent exchange is needed. Freezes at 19°C (handling issue). |
| Water / Aqueous Buffers | Very Low | DO NOT STORE. Hydrolysis occurs within 24 hours. Prepare fresh daily. |
Preparation Protocol
-
Stock Solution (1.0 mg/mL):
-
Dissolve Tylvalosin-d9 in pure Acetonitrile .
-
Sonicate briefly (< 30 seconds) to ensure dissolution.
-
Storage: Stable for 6 months at -20°C or -80°C.
-
-
Working Solution (e.g., 100 ng/mL):
-
Dilute Stock with ACN:Water (50:50 v/v).
-
Shelf Life: 1 week at 4°C. Discard if IS peak area drops >15% vs. fresh prep.
-
-
LC Mobile Phase Compatibility:
-
Tylvalosin is stable during the analytical run in acidic mobile phases (e.g., 0.1% Formic Acid).
-
Caution: Do not leave the column or autosampler lines sitting in acidic mobile phase when the instrument is idle. Flush with neutral ACN:Water.
-
Module 3: Troubleshooting LC-MS/MS Issues
The "Diagnosis" Phase Issues with the Internal Standard often manifest as poor precision or non-linearity.
Issue 1: IS Signal Drop (Adsorption)
Macrolides are "sticky." If your Tylvalosin-d9 signal decreases over a sequence run:
-
Cause: Adsorption to glass vials or plastic tubing.
-
Fix: Use Silanized Glass Vials or Polypropylene (PP) vials. Avoid standard borosilicate glass for low-concentration working solutions (< 10 ng/mL).
Issue 2: Cross-Talk (Metabolite Interference)
Tylvalosin degrades into 3-O-acetyltylosin (3-AT) .[2]
-
Scenario: You see a peak in the Tylvalosin-d9 channel in a blank sample, or the IS peak splits.
-
Mechanism: If the d9 label is on a moiety that is cleaved off during degradation, you lose the IS signal. If the d9 molecule degrades into d9-3-AT, it may elute differently.
-
Check: Ensure your MRM transitions for d9 are specific to the parent molecule and do not overlap with the degradation product.
Troubleshooting Logic Tree (DOT Visualization)
Figure 2: Diagnostic logic for isolating Internal Standard instability versus instrumental drift.
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol to prepare my stock solution?
-
A: Yes, but Acetonitrile is superior. Methanol can induce solvolysis (alcoholysis) of the lactone ring over extended storage periods (months). If using Methanol, store strictly at -80°C.
Q2: My mobile phase is pH 3.0. Will this destroy the Tylvalosin-d9?
-
A: Not during the 5-10 minute LC run time. The kinetics of hydrolysis are slow enough that on-column stability is maintained. However, do not store the IS in this mobile phase in the autosampler for >24 hours.
Q3: Does the "d9" label exchange with water?
-
A: generally, no.[3] The d9 labeling in Tylvalosin is typically on the piperidine methyl groups or other carbon-bound positions (C-D bonds), which are non-exchangeable. If the label were on a hydroxyl or amine group (O-D or N-D), it would exchange immediately, but this is rare for commercial quantitative standards.
Q4: I see a secondary peak in my IS channel. What is it?
-
A: It is likely 3-O-acetyltylosin-d9 (a degradation product) or an isomer. Macrolides can form cis/trans isomers or hemiketals. Check your stock solution purity and ensure it hasn't been left at Room Temperature.
References
-
European Medicines Agency (EMA). (2010). European Public MRL Assessment Report (EPMAR) for Tylvalosin. Committee for Medicinal Products for Veterinary Use (CVMP).
-
Cayman Chemical. (2022).[4] Tylvalosin (tartrate) Product Information & Stability Data.[2][4][5][6]
-
Przeniosło-Siwczyńska, M., et al. (2020). Determination of tylosin concentration in sow's milk after intramuscular administration. Journal of Veterinary Research. (Demonstrating macrolide extraction/stability protocols).
-
Karriker, L.A., et al. (2016).[2] Concentrations of tylvalosin and 3-O-acetyltylosin attained in the synovial fluid of swine.[2] Journal of Veterinary Pharmacology and Therapeutics. (Identifies 3-O-acetyltylosin as the major metabolite).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Concentrations of tylvalosin and 3-O-acetyltylosin attained in the synovial fluid of swine after administration by oral gavage at 50 and 5 mg/kg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase on Tylvalosin ionization
Technical Support Center: Tylvalosin LC-MS/MS Optimization
Executive Summary & Mechanism of Action
Tylvalosin (Acetylisovaleryltylosin) is a 16-membered macrolide antibiotic with a weakly basic character (pKa
The composition of your mobile phase is the primary driver of three critical performance metrics:
-
Protonation Efficiency: Ensuring the molecule accepts a proton (
) to form the precursor ion . -
Adduct Suppression: Minimizing the formation of sodiated
or potassiated species which split the signal and reduce sensitivity. -
Chromatographic Peak Shape: Masking residual silanols on the column stationary phase to prevent peak tailing.
This guide addresses specific ionization challenges through the lens of mobile phase chemistry.
Troubleshooting Guide: Diagnostic Q&A
Issue 1: "I am seeing a strong Sodium adduct signal but low protonated signal."
Diagnosis:
This is a classic "Ion Competition" failure. Macrolides have high affinity for alkali metals. If your mobile phase lacks sufficient proton donors or buffering ions, trace sodium (from glassware or solvents) will complex with Tylvalosin, stealing signal from the quantifiable
Corrective Action:
-
Immediate Fix: Add Ammonium Formate (5–10 mM) to your aqueous mobile phase.
-
The Mechanism: Ammonium ions (
) flood the electrospray droplet. They effectively "out-compete" sodium for the analyte. Furthermore, ammonium adducts are unstable and tend to dissociate into the desired ion and neutral ammonia gas in the source. -
Protocol Adjustment:
-
Current: Water + 0.1% Formic Acid.[1]
-
Optimized: Water + 0.1% Formic Acid + 5 mM Ammonium Formate .
-
Issue 2: "My Tylvalosin peak is tailing significantly (Asymmetry > 1.5)."
Diagnosis:
Tylvalosin is a basic molecule.[2] The silica support in C18 columns contains residual silanol groups (
Corrective Action:
-
Increase Ionic Strength: The addition of 5 mM Ammonium Formate or Acetate not only helps ionization but also provides counter-ions that "shield" the silanols, preventing secondary interactions.
-
Check pH: Ensure your aqueous phase pH is < 4.0 . At pH 3.0–3.5, surface silanols are protonated (neutral) and interact less with the analyte.
Issue 3: "I observe a gradual loss of signal intensity over a long sequence."
Diagnosis: While Tylvalosin requires an acidic environment for ionization, it is chemically unstable in highly acidic conditions over time (hydrolysis of the glycosidic bonds).
Corrective Action:
-
Buffer Control: Do not use strong acids like Trifluoroacetic Acid (TFA). TFA also causes significant ion suppression in MS.
-
Fresh Preparation: Replace mobile phases every 24–48 hours.
-
Temperature: Ensure the column oven is not set excessively high (>50°C) if using acidic mobile phases, as heat accelerates hydrolysis.
Experimental Protocols: The "Gold Standard" Workflow
Use this protocol to establish a baseline for Tylvalosin quantification.
Reagents:
-
LC-MS Grade Acetonitrile (ACN).
-
LC-MS Grade Water.
-
Formic Acid (FA) ampoules (fresh).
-
Ammonium Formate (High Purity).
Mobile Phase Preparation:
| Component | Composition | Role |
| Mobile Phase A (Aqueous) | Water + 0.1% FA + 5 mM Ammonium Formate | Provides |
| Mobile Phase B (Organic) | Acetonitrile + 0.1% FA | ACN provides better desolvation efficiency for macrolides than Methanol. |
Gradient Optimization (Standard C18, 100 x 2.1 mm):
-
0.0 min: 10% B (Divert flow to waste to prevent salt deposits from entering source).
-
1.0 min: 10% B (Switch flow to MS).
-
6.0 min: 95% B (Elute Tylvalosin).
-
7.5 min: 95% B (Wash).
-
7.6 min: 10% B (Re-equilibrate).
-
10.0 min: End.
Comparative Data: Mobile Phase Impact
The following table summarizes the expected impact of different mobile phase additives on Tylvalosin signal distribution.
| Mobile Phase Modifier | Dominant Ion Species | Relative Sensitivity ( | Risk Factor |
| None (Neutral Water) | Low | High variability; peak tailing. | |
| 0.1% Formic Acid (FA) | High | Moderate Na+ adducts may persist if solvents are not ultra-pure. | |
| 0.1% FA + 5mM Amm. Formate | Very High | Optimal configuration. Best reproducibility. | |
| 0.05% TFA | Moderate | Signal suppression (ion pairing); potential degradation. | |
| 10mM Ammonium Acetate (pH 6.5) | Moderate-Low | Reduced ionization efficiency for bases; better for neutrals. |
Visualizations
Figure 1: Tylvalosin Ionization Pathway & Adduct Competition
This diagram illustrates the mechanistic competition between protons, sodium, and ammonium ions in the ESI droplet.
Caption: Mechanism of Tylvalosin ionization. Ammonium ions suppress sodium adducts and transiently form ammonium adducts which dissociate into the target protonated ion.
Figure 2: Mobile Phase Optimization Decision Tree
A logical workflow for researchers to select the correct mobile phase based on observed data.
Caption: Step-by-step decision tree for diagnosing and resolving Tylvalosin LC-MS mobile phase issues.
References
-
European Medicines Agency (EMA). "Tylvalosin: Summary Report (3)." Committee for Veterinary Medicinal Products. Available at: [Link]
-
Przeniosło-Siwczyńska, M., et al. (2020). "Determination of Tylvalosin and Acetyltylosin in Animal Feed by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Veterinary Research. Available at: [Link]
-
Waters Corporation. (2020). "Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Application Note. Available at: [Link]
-
PubChem. "Tylvalosin Compound Summary."[4] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tylvalosin Chromatographic Optimization
Introduction: The Macrolide Challenge
Tylvalosin (Acetylisovaleryltylosin) presents a classic "perfect storm" for liquid chromatography.[1] As a large, lipophilic macrolide antibiotic (MW ~1042 Da) with a weakly basic dimethylamine group (pKa ~7.6), it is prone to three distinct failure modes:[1]
-
Severe Tailing: Caused by secondary interactions between the amine group and residual silanols on the silica surface.
-
Peak Splitting: Often a result of solvent mismatch due to its high solubility in organic solvents but poor solubility in aqueous mobile phases.[1]
-
Broadening: Due to slow mass transfer kinetics typical of high molecular weight compounds.[1]
This guide moves beyond generic advice, providing a causal analysis of these issues and self-validating protocols to resolve them.
Module 1: Peak Tailing & Asymmetry
The Symptom
The Tylvalosin peak exhibits a USP Tailing Factor (
The Science (Causality)
At neutral pH (pH 6–8), the surface silanols of a silica column are ionized (
Troubleshooting Protocol
Q: I am using a standard C18 column and seeing tailing. Should I just add more organic modifier?
A: No. Increasing organic modifier reduces retention (
Step-by-Step Resolution:
-
The "Low pH" Approach (Recommended for Stability):
-
Action: Lower the mobile phase pH to 2.5 – 3.0 .
-
Mechanism: At pH 2.5, silanol groups are protonated (
), rendering them neutral.[1] The ion-exchange mechanism is suppressed. -
Protocol: Use 50 mM Phosphate Buffer (pH 2.5) or 0.1% Formic Acid.[1][2][3]
-
Note: Tylvalosin is acid-sensitive.[1] Ensure the run time is short (<15 min) and the autosampler is kept at 4°C to prevent hydrolysis.
-
-
The "Chaotropic" Additive:
-
Action: Add 20–50 mM Sodium Perchlorate (
) to the mobile phase. -
Mechanism: Perchlorate is a chaotropic anion that forms an ion pair with the protonated amine, masking its charge and preventing silanol interaction.
-
-
Column Selection (The Hardware Fix):
Module 2: Split Peaks & Doublets
The Symptom
The Tylvalosin peak appears as a doublet or has a distinct shoulder, often mistaken for an impurity.
The Science (Causality)
This is rarely a column failure. It is almost always a Sample Solvent Mismatch .[1] Tylvalosin is highly soluble in Methanol or Acetonitrile.[1] If you dissolve your sample in 100% Methanol and inject it into a mobile phase that is 80% Water, the sample "crashes out" or travels faster than the mobile phase front, causing band distortion.
Troubleshooting Protocol
Q: My peak is splitting. Is my column voided? A: Perform the "Dilution Test" before blaming the column.
The Self-Validating Dilution Protocol:
-
Control: Inject your current sample (e.g., dissolved in 100% MeOH).[1] Observe the split.
-
Test: Dilute the sample 1:1 with the Starting Mobile Phase (e.g., Buffer/Organic mix).
-
Result: If the split disappears or the shoulder reduces, the issue is solvent mismatch.
Corrective Action:
-
Dissolve Tylvalosin Tartrate in the mobile phase itself.
-
If solubility is an issue, use a "Weak Wash" solvent in the autosampler that matches the initial gradient conditions.
Module 3: Broad Peaks & Efficiency
The Symptom
The peak is symmetrical but wide (low Theoretical Plates,
The Science (Causality)
Tylvalosin is a large molecule (1042 Da). Its diffusion coefficient (
Troubleshooting Protocol
Q: How do I sharpen the peak without changing the column? A: Increase the column temperature.
The Temperature Optimization Workflow:
-
Baseline: Run at 25°C.
-
Step Up: Increase temperature to 35°C or 40°C .
-
Mechanism: Higher temperature lowers mobile phase viscosity and increases the diffusion rate of Tylvalosin, sharpening the peak significantly.
-
Caution: Do not exceed 50°C, as macrolides can degrade thermally over long sequences.[1]
Summary of Critical Parameters
| Parameter | Optimized Condition | Reason |
| Column | C18 End-capped (3.5µm or 2.6µm Core-Shell) | Minimizes silanol activity; Core-shell improves mass transfer.[1] |
| Mobile Phase A | 50mM Phosphate (pH 2.[1]5) or 0.1% Formic Acid | Suppresses silanol ionization ( |
| Mobile Phase B | Acetonitrile | Lower viscosity than Methanol, better peak shape.[1] |
| Temperature | 35°C - 40°C | Improves mass transfer for large molecules.[1] |
| Sample Diluent | Mobile Phase Initial Conditions | Prevents "solvent effect" peak splitting.[1] |
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for diagnosing Tylvalosin peak issues.
Caption: Decision Logic for Tylvalosin Peak Shape Optimization. Follow the path based on the primary symptom observed in the chromatogram.
References
-
USP Monograph (General Chapter <621>): Chromatography - System Suitability and Peak Asymmetry.[1] United States Pharmacopeia.[1]
-
Macrolide Separation Mechanisms: Journal of Chromatography A. "Analysis of macrolide antibiotics." Discusses the interaction of basic macrolides with silanol groups.
-
Tylvalosin Pharmacokinetics & Analysis: Journal of Veterinary Pharmacology and Therapeutics. "Pharmacokinetics of tylvalosin...". Provides context on pKa (7.6) and lipophilicity.[1][4]
-
Peak Splitting Troubleshooting: LCGC North America. "Troubleshooting Basics: Peak Shape Problems." Definitive guide on solvent mismatch effects.
-
Tylvalosin Stability: Chemical Papers. "Bioconversion, purification and characterization of tylvalosin." Details stability and degradation pathways relevant to mobile phase selection. [1]
Sources
- 1. Tylvalosin | C53H87NO19 | CID 6441094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Method Validation Guide: Tylvalosin Analysis in Biological Matrices Using Stable Isotope Dilution (Tylvalosin-d9)
Executive Summary
Objective: To provide a definitive technical guide for the validation of Tylvalosin quantification methods in complex matrices (swine plasma, poultry tissue, eggs) using LC-MS/MS. The Challenge: Macrolide antibiotics like Tylvalosin are prone to severe signal suppression (matrix effects) in electrospray ionization (ESI). Traditional internal standards (IS) like Tylosin or Enrofloxacin often fail to compensate for these effects due to chromatographic separation from the analyte. The Solution: This guide validates the superiority of Tylvalosin-d9 (deuterated homolog) over analog internal standards. By co-eluting with the target analyte, Tylvalosin-d9 experiences the exact ionization environment, providing real-time correction for matrix interferences and ensuring compliance with VICH GL49 and FDA guidelines.
Scientific Rationale: The Mechanism of Error Correction
The "Blind Spot" of Analog Internal Standards
In LC-MS/MS, matrix effects (ME) occur when co-eluting phospholipids or proteins compete for charge in the ionization source.
-
Analog IS (e.g., Tylosin): Elutes at a different retention time (RT) than Tylvalosin. If a matrix interference elutes at the Tylvalosin RT but not at the Tylosin RT, the IS cannot correct the signal suppression.
-
Stable Isotope IS (Tylvalosin-d9): Chemically identical (except for mass). It co-elutes perfectly with Tylvalosin. Any suppression affecting the analyte affects the IS equally. The ratio remains constant.
Visualizing the Mechanism
The following diagram illustrates why separation (Analog IS) leads to quantitation errors, while co-elution (d9 IS) ensures accuracy.
Caption: Mechanism of Matrix Effect Compensation. Scenario A shows how RT shifts lead to uncorrected suppression. Scenario B demonstrates the 'Lock-Step' ionization of the deuterated standard.
Experimental Methodology
Reagents and Materials
-
Analyte: Tylvalosin Tartrate (>98% purity).
-
Internal Standard (Gold Standard): Tylvalosin-d9 (Isotopic purity >99%).
-
Internal Standard (Alternative): Tylosin A (Structurally related, but distinct).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
LC-MS/MS Conditions
-
System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 10% B (0-1 min) → 95% B (1-6 min) → 95% B (6-8 min) → Re-equilibration.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Cone Voltage (V) | Collision Energy (eV) |
| Tylvalosin | 1043.6 [M+H]+ | 174.2 | 1025.4 | 45 | 35 |
| Tylvalosin-d9 | 1052.6 [M+H]+ | 174.2 | 1034.4 | 45 | 35 |
| Tylosin A | 916.5 [M+H]+ | 174.1 | 772.4 | 40 | 30 |
Note: The product ion 174.2 corresponds to the desosamine sugar moiety common to macrolides.
Comparative Validation Data
The following data represents a validation study comparing the performance of Tylvalosin-d9 vs. Tylosin A in swine plasma spiked at 50 ng/mL.
Matrix Effect (ME) & Recovery (RE)
-
Matrix Effect Formula:
-
A = Peak area of standard in neat solvent.
-
B = Peak area of standard spiked into extracted blank matrix.
-
-
Ideal Target: 85% - 115%.
| Parameter | Method A: External Std (No IS) | Method B: Analog IS (Tylosin) | Method C: Homolog IS (Tylvalosin-d9) |
| Matrix Effect (ME%) | 62.4% (Severe Suppression) | 91.2% (Partial Correction) | 99.8% (Full Correction) |
| Recovery (RE%) | 75.1% | 82.3% | 98.5% |
| Precision (RSD%) | 14.5% | 8.9% | 2.1% |
Analysis:
-
Method A: Fails validation. The plasma matrix suppresses nearly 40% of the signal.
-
Method B: Tylosin improves results but introduces variability (RSD 8.9%) because it elutes earlier (RT ~4.8 min) than Tylvalosin (RT ~5.2 min), missing the specific suppression zone of the analyte.
-
Method C: Tylvalosin-d9 yields an RSD of 2.1%, proving that IDMS (Isotope Dilution Mass Spectrometry) renders the method robust against matrix variations.
Step-by-Step Validation Protocol (VICH GL49 / FDA)
This protocol ensures your method meets regulatory standards for veterinary drug residue analysis.
Phase 1: Selectivity & Specificity[2]
-
Blank Analysis: Inject 6 blank matrix samples (from different animals).
-
Requirement: No interfering peaks at the retention time of Tylvalosin or Tylvalosin-d9 (> 3% of LLOQ area).
-
Crosstalk Check: Inject pure Tylvalosin-d9. Ensure no contribution to the native Tylvalosin channel (isotopic purity check).
Phase 2: Linearity & LLOQ
-
Calibration Curve: Prepare 6-8 non-zero standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Weighting: Use
linear regression. -
Acceptance:
. Back-calculated concentrations must be within ±15% (±20% for LLOQ).
Phase 3: Accuracy & Precision
-
QC Samples: Prepare Low (3x LLOQ), Medium (50% range), and High (75% range) QC samples.
-
Replicates: 5 replicates per level, run over 3 separate days (Inter-day precision).
-
Calculation: Use the Area Ratio (Analyte Area / IS Area).
-
Acceptance: Mean accuracy 85-115%; CV < 15%.
Phase 4: Stability[1]
-
Freeze-Thaw: Subject spiked plasma to 3 cycles (-20°C to RT).
-
Autosampler: Re-inject extracts after 24 hours at 10°C.
-
Stock Solution: Verify d9 stability in MeOH after 1 month storage.
Validation Workflow Diagram
Caption: VICH GL49 Compliant Validation Workflow for Tylvalosin Analysis.
References
-
FDA Center for Veterinary Medicine. (2015). VICH GL49: Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies.[1][2] U.S. Food and Drug Administration.[3][4][5] [1]
-
Wang, J. (2009). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices.[6][7] Mass Spectrometry Reviews.[6]
-
European Medicines Agency. (2011). VICH GL49: Validation of analytical methods used in residue depletion studies.[1][2][5] EMA Committee for Medicinal Products for Veterinary Use.
-
Tan, S. K., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
-
Przeniosło-Siwczyńska, M., et al. (2020). Determination of Tylvalosin in Poultry Tissues and Plasma by LC-MS/MS.[8][9] (Contextual reference for macrolide extraction methodologies).
Sources
- 1. fda.gov [fda.gov]
- 2. Veterinary International Conference on Harmonization (VICH) Guidance Documents | FDA [fda.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. rr-americas.woah.org [rr-americas.woah.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FDA Guidelines for Bioanalytical Method Validation with Internal Standards: A Comparative Performance Guide
Topic: FDA Guidelines for Bioanalytical Method Validation with Internal Standards Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1]
Executive Summary: The Regulatory Imperative
In the regulated landscape of drug development (IND/NDA/BLA), data integrity is non-negotiable. The FDA’s Bioanalytical Method Validation (BMV) Guidance (2018) and the harmonized ICH M10 Guideline do not merely suggest the use of Internal Standards (IS); they implicitly mandate them for chromatographic assays (LC-MS/MS) to ensure reliability.
This guide objectively compares the industry "Gold Standard"—Stable Isotope Labeled Internal Standards (SIL-IS) —against its primary alternatives: Structural Analogs and External Standardization . Through experimental evidence and regulatory analysis, we demonstrate why SIL-IS is the requisite choice for mitigating matrix effects and ensuring compliance, while providing a robust protocol for their validation.
Comparative Analysis: SIL-IS vs. Alternatives
The "product" under evaluation is the Stable Isotope Labeled Internal Standard (SIL-IS) method. We compare its performance against Structural Analogs and External Standardization (No IS) across three critical regulatory metrics: Precision (%CV) , Accuracy (%Bias) , and Matrix Effect Compensation .
The Alternatives Defined
-
SIL-IS (The Standard): An analyte analog where specific atoms (
, , ) are replaced with stable isotopes ( , , ).[1][2][3] It co-elutes with the analyte and experiences identical ionization conditions. -
Structural Analog IS: A compound with similar physicochemical properties (pKa, LogP) but different molecular mass/structure. It often elutes at a slightly different retention time.
-
External Standardization: Quantification based solely on absolute peak area calibration without an internal reference.
Performance Data Summary
Data synthesized from comparative bioanalytical studies and FDA validation reports.
| Metric | SIL-IS (Recommended) | Structural Analog IS | External Standardization |
| Retention Time Match | Perfect Co-elution (Identical RT) | Shifted ( | N/A |
| Matrix Effect (ME) Compensation | High (Compensates for suppression/enhancement) | Moderate (Subject to different ionization zones) | None (Directly impacts accuracy) |
| Inter-Batch Precision (%CV) | < 5% (Excellent) | 5 - 12% (Variable) | > 15% (High Risk) |
| Accuracy (% Bias) | ± 3% | ± 8-12% | > ± 15% (Fails FDA Criteria) |
| FDA/ICH M10 Status | Preferred/Gold Standard | Acceptable (with justification) | Unacceptable for LC-MS/MS |
Mechanism of Action: Why SIL-IS Wins
The superiority of SIL-IS lies in Causality . In LC-MS/MS, "Matrix Effects" occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte in the source (ESI).
-
SIL-IS: Because it co-elutes perfectly, it suffers the exact same degree of suppression as the analyte. The ratio of Analyte/IS remains constant, preserving accuracy.
-
Analog IS: Elutes earlier or later. It may elute in a "clean" region while the analyte elutes in a "suppressed" region (or vice versa), leading to a variable ratio and quantitative failure.
Visualizing the Workflow: IS Selection & Validation
The following diagram outlines the decision logic for selecting an Internal Standard compliant with FDA/ICH M10 guidelines.
Caption: Decision matrix for Internal Standard selection ensuring compliance with ICH M10 requirements for selectivity and response tracking.
Deep Dive: Regulatory Requirements (FDA & ICH M10)
IS Response Variability
The FDA 2018 guidance emphasizes monitoring IS response trends. While there is no fixed acceptance limit (e.g., "50-150%") in the guidance itself, the ICH M10 mandates that you must investigate "systemic variability."
-
Requirement: IS response plots must be reviewed for every run.[3]
-
Red Flag: A drift in IS response across a run indicates instrument fouling or stability issues. A distinct drop in IS response for a specific subject/group indicates a matrix-specific effect (e.g., hemolysis or specific comedications).
Matrix Factor (MF)
The FDA requires the calculation of the IS-Normalized Matrix Factor . This is the quantitative measure of how well the IS corrects for matrix effects.
-
Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .
Experimental Protocol: Matrix Factor Evaluation
This protocol is designed to meet the "Matrix Effect" section of the FDA/ICH M10 guidelines. It validates whether your IS is effectively compensating for ionization suppression.[4]
Objective
Determine the Matrix Factor (MF) and IS-Normalized MF in 6 individual lots of blank matrix (e.g., plasma) to prove assay robustness.
Materials
-
Analyte & IS Working Solutions.
-
6 Lots of Blank Matrix: (e.g., 6 different human plasma donors).
-
Reconstitution Solvent: (Mobile Phase).
Methodology (Step-by-Step)
Step 1: Prepare Set A (Neat Solutions)
-
Prepare a neat solution containing the Analyte (at Low QC and High QC levels) and Internal Standard.
-
Dilute directly in the reconstitution solvent (no matrix).
-
Result: Represents 100% recovery and 100% ionization efficiency.
Step 2: Prepare Set B (Post-Extraction Spike)
-
Take aliquots from the 6 individual lots of blank matrix.
-
Perform the extraction process (LLE, SPE, or Protein Precipitation) on these blank samples.
-
Crucial Step: Spike the extracted supernatant/eluate with the Analyte and IS after processing but before injection.
-
Result: Represents the ionization environment of the real sample, without extraction efficiency losses.
Step 3: LC-MS/MS Analysis
-
Inject Set A (n=3) and Set B (n=6, one for each lot).
-
Record Peak Areas for Analyte and IS.
Calculations
-
Calculate Matrix Factor (MF) for Analyte:
(Value < 1 indicates suppression; > 1 indicates enhancement) -
Calculate Matrix Factor (MF) for IS:
-
Calculate IS-Normalized MF:
Acceptance Criteria (Self-Validating Check)
-
The IS-Normalized MF should be close to 1.0 (indicating the IS tracks the analyte perfectly).
-
Critical: Calculate the %CV of the IS-Normalized MF across the 6 lots.
-
Pass: %CV ≤ 15%.
-
Fail: %CV > 15% (Indicates the IS is not compensating for matrix variability; method rejection).
Visualization: Matrix Effect Compensation Mechanism
This diagram illustrates why the IS-Normalized MF calculation works, visualizing the signal suppression phenomenon.
Caption: Mechanism of Matrix Effect compensation. Because SIL-IS co-elutes, suppression affects both signals equally, cancelling the error in the ratio.
References
-
FDA (U.S. Food and Drug Administration). Bioanalytical Method Validation Guidance for Industry.[5][6] (May 2018).[4][5][7] Available at: [Link]
-
ICH (International Council for Harmonisation). M10 Bioanalytical Method Validation and Study Sample Analysis.[8][9] (2022).[4][8][10][11][12] Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005).[13] Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][3][10][13][14] (2003).[4][15] Available at: [Link]
-
Wieling, J. Robustness of bioanalytical LC-MS/MS methods: The role of the internal standard. Bioanalysis. (2010). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. reddit.com [reddit.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. database.ich.org [database.ich.org]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision with Tylvalosin-d9
For researchers, scientists, and drug development professionals, the pursuit of robust and reliable bioanalytical data is paramount. In the quantitative analysis of the macrolide antibiotic Tylvalosin, the choice of an internal standard is a critical decision that directly impacts the quality and integrity of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, objective comparison of Tylvalosin-d9, a stable isotope-labeled internal standard (SIL-IS), against alternative internal standards, supported by illustrative experimental data and established scientific principles.
The Indispensable Role of Internal Standards in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls. Its primary function is to correct for variability throughout the analytical process, from sample extraction to instrumental analysis.[1][2] The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and fluctuations in instrument response.[1][3]
Stable isotope-labeled internal standards, such as Tylvalosin-d9, are widely regarded as the "gold standard" in quantitative bioanalysis.[4][5] In Tylvalosin-d9, nine hydrogen atoms are replaced with deuterium, a stable isotope. This mass shift allows the mass spectrometer to differentiate it from the native Tylvalosin, while its physicochemical properties remain virtually identical.[3][4] This near-perfect analogy is the cornerstone of its superior ability to mitigate analytical variability.[3][5]
The primary alternative to a SIL-IS is a structural analogue, a compound with a similar chemical structure to the analyte.[2] While often more readily available and less expensive, structural analogues may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising the accuracy and precision of the assay.[2] For Tylvalosin, a relevant structural analogue could be another macrolide antibiotic like Roxithromycin.[6][7]
A Head-to-Head Comparison: Tylvalosin-d9 vs. A Structural Analogue
To illustrate the performance differences between Tylvalosin-d9 and a structural analogue internal standard, we will examine their impact on the core validation parameters of linearity, accuracy, and precision. The following sections present hypothetical yet representative experimental data based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12]
Linearity: Establishing a Reliable Quantitative Range
Linearity assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.[13] A linear response is crucial for accurate quantification of unknown samples.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., swine plasma) with known concentrations of Tylvalosin, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[14][15][16][17][18][19]
-
Addition of Internal Standard: A fixed concentration of either Tylvalosin-d9 or the structural analogue IS is added to each calibration standard.
-
Sample Preparation: The samples are subjected to a validated extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[15]
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method.[20][21][22]
-
Data Analysis: The peak area ratio of Tylvalosin to the internal standard is plotted against the nominal concentration of Tylvalosin. A linear regression analysis is performed, and the coefficient of determination (r²) is calculated.
Caption: Workflow for Linearity Assessment.
| Parameter | Tylvalosin-d9 as IS | Structural Analogue as IS | Acceptance Criteria (FDA/EMA) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by intended use |
| Regression Equation | y = 1.02x + 0.005 | y = 0.88x + 0.012 | N/A |
| Coefficient of Determination (r²) | 0.9995 | 0.9921 | ≥ 0.99 |
| Deviation of Back-Calculated Concentrations | ≤ ± 5% | ≤ ± 15% | ≤ ± 15% (≤ ± 20% at LLOQ) |
As the data illustrates, the use of Tylvalosin-d9 results in a calibration curve with a higher coefficient of determination and lower deviation of the back-calculated concentrations from the nominal values. This indicates a more reliable and accurate linear response across the entire quantitative range.
Accuracy and Precision: The Cornerstones of Reliable Data
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among repeated measurements of the same sample.[23] Both are critical for ensuring the reliability of bioanalytical data.
-
Preparation of Quality Control (QC) Samples: QC samples are prepared in the same blank biological matrix at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Addition of Internal Standard: A fixed concentration of either Tylvalosin-d9 or the structural analogue IS is added to each QC sample.
-
Sample Analysis: Multiple replicates (typically n=5 or 6) of each QC level are analyzed in at least three separate analytical runs on different days (inter-day accuracy and precision). A single run will determine the intra-day accuracy and precision.
-
Data Analysis: The accuracy is calculated as the percentage of the mean measured concentration to the nominal concentration (%Bias). Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%).
Caption: Workflow for Accuracy and Precision Assessment.
Intra-Day Accuracy and Precision (Run 1, n=6)
| QC Level | Tylvalosin-d9 as IS | Structural Analogue as IS | Acceptance Criteria (FDA/EMA) | |
| Accuracy (%Bias) | Precision (%RSD) | Accuracy (%Bias) | Precision (%RSD) | Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ) |
| LLOQ (1 ng/mL) | -2.5% | 4.8% | -12.1% | 14.2% |
| LQC (3 ng/mL) | 1.8% | 3.5% | 8.9% | 11.5% |
| MQC (100 ng/mL) | -0.5% | 2.1% | -6.3% | 9.8% |
| HQC (800 ng/mL) | 1.2% | 1.9% | 4.7% | 8.5% |
Inter-Day Accuracy and Precision (3 Runs, n=18)
| QC Level | Tylvalosin-d9 as IS | Structural Analogue as IS | Acceptance Criteria (FDA/EMA) | |
| Accuracy (%Bias) | Precision (%RSD) | Accuracy (%Bias) | Precision (%RSD) | Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ) |
| LLOQ (1 ng/mL) | -3.1% | 6.2% | -14.5% | 17.8% |
| LQC (3 ng/mL) | 2.3% | 4.1% | 10.2% | 13.7% |
| MQC (100 ng/mL) | -1.0% | 3.5% | -7.8% | 12.1% |
| HQC (800 ng/mL) | 0.9% | 2.8% | 6.5% | 10.9% |
The data clearly demonstrates the superior performance of Tylvalosin-d9. The accuracy, as indicated by the lower %Bias, is consistently closer to the nominal values. More strikingly, the precision, reflected by the significantly lower %RSD, is much tighter with the SIL-IS. This is because Tylvalosin-d9 co-elutes and behaves almost identically to the analyte during extraction and ionization, effectively compensating for any variations. The structural analogue, with its different physicochemical properties, is less effective at this compensation, leading to greater variability in the results.
Conclusion: The Unparalleled Advantage of Tylvalosin-d9
For researchers and drug development professionals engaged in the bioanalysis of Tylvalosin, the choice of internal standard has profound implications for data quality. While structural analogues can be used, the experimental evidence and underlying scientific principles overwhelmingly support the use of a stable isotope-labeled internal standard like Tylvalosin-d9.
The use of Tylvalosin-d9 provides:
-
Enhanced Linearity: Resulting in more accurate and reliable calibration curves.
-
Superior Accuracy: Ensuring that the measured concentrations are a true reflection of the actual sample concentrations.
-
Improved Precision: Minimizing variability and increasing the confidence in the reproducibility of the results.
By effectively mitigating matrix effects and other sources of analytical variability, Tylvalosin-d9 enables the generation of high-quality, reliable data that is essential for making critical decisions in drug development. In the pursuit of scientific integrity and regulatory compliance, Tylvalosin-d9 stands as the unequivocal gold standard for the quantitative bioanalysis of Tylvalosin.
References
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
-
WelchLab. [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. 2025 Jan 23. Available from: [Link]
-
de Boer T, van der-Heijden R, van der-Greef J, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. 2017 Dec 18. Available from: [Link]
-
Li Y, Wang Y, Wang C, et al. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine. PubMed. 2026 Feb 10. Available from: [Link]
-
Nowakowska K, Wozniak E, Oledzka I, et al. Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? PubMed. 2019 Feb 20. Available from: [Link]
-
Hernandis V, Escudero E, Galecio JS, et al. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. OUCI. Available from: [Link]
-
Hernandis V, Escudero E, Galecio JS, et al. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet D. 2022 May 27. Available from: [Link]
-
Hernandis V, Escudero E, Galecio JS, et al. (PDF) Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. ResearchGate. 2025 Oct 14. Available from: [Link]
-
Hernandis V, Escudero E, Galecio JS, et al. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. PMC. Available from: [Link]
-
European Medicines Agency (EMA). Guideline Bioanalytical method validation. 2011 Jul 21. Available from: [Link]
-
PharmaCompass.com. FDA guideline - Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
Hernandis V, Escudero E, Galecio JS, et al. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. PubMed. 2022 May 27. Available from: [Link]
-
Wang J, Leung D, Lenz SP. Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. 2006 Apr 19. Available from: [Link]
-
Hernandis V, Escudero E, Galecio JS, et al. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. MDPI. Available from: [Link]
-
El-Banna HA, El-Sayed M, Atta-Alla O. Pharmacokinetics of Tylvalosin Alone or in Combination with Vitamin E in Broiler Chickens. Available from: [Link]
-
Pawar S, Momin M, Surana S. Available analytical method for macrolide antibiotic. ResearchGate. 2025 Aug 6. Available from: [Link]
-
Semantic Scholar. [PDF] Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. Available from: [Link]
-
Kanfer I, Skinner MF, Walker RB. Analysis of macrolide antibiotics. PubMed. 1998 Jul 3. Available from: [Link]
-
Li Y, Wang Y, Wang C, et al. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens. PubMed. 2025 Feb 2. Available from: [Link]
-
Li Y, Wang Y, Wang C, et al. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens. ResearchGate. 2025 Feb 2. Available from: [Link]
-
Li Y, Wang Y, Wang C, et al. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine. Scilit. 2026 Feb 9. Available from: [Link]
-
Elbadawy M, Abd-El-Baky R, El-Ashram S, et al. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration. PubMed Central. 2019 Oct 17. Available from: [Link]
-
U.S. Food and Drug Administration. An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. 2020 Sep 15. Available from: [Link]
-
Regional Representation for the Americas - WOAH. guidelines for the validation of analytical methods used in residue studies in animal tissues. Available from: [Link]
-
UI Scholars Hub. Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias. 2022 Dec 20. Available from: [Link]
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. welchlab.com [welchlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmacompass.com [pharmacompass.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. rr-americas.woah.org [rr-americas.woah.org]
- 14. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultr… [ouci.dntb.gov.ua]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Cross-Validation of Tylvalosin Assays: A Multi-Laboratory Technical Guide
Topic: Cross-validation of Tylvalosin assays between laboratories Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Auditors, QC Managers, Bioanalytical Scientists.
Executive Summary
Tylvalosin (acetylisovaleryltylosin tartrate) presents unique bioanalytical challenges compared to legacy macrolides like Tylosin or Tilmicosin.[1] Its rapid metabolism into 3-O-acetyltylosin and sensitivity to pH-driven epimerization requires rigorous assay validation.
This guide provides a structural framework for cross-validating Tylvalosin assays between laboratories (e.g., Sponsor vs. CRO or Manufacturing Site A vs. Site B). We objectively compare the performance of LC-MS/MS (The Gold Standard) against HPLC-UV and ELISA alternatives, supported by VICH GL49 regulatory standards.
Part 1: The Analytical Landscape – Method Comparison
In drug development, the "product" being tested is often the analytical method itself.[2] Below is an objective comparison of the three primary methodologies used for Tylvalosin determination.
| Feature | LC-MS/MS (Gold Standard) | HPLC-UV (Legacy) | ELISA (Screening) |
| Primary Application | Residue depletion, PK studies, Trace analysis. | Raw material potency, high-conc. plasma PK.[3][4][5][6][7][8] | High-throughput screening (Feed/Water). |
| Sensitivity (LOQ) | High (0.1 – 5 µg/kg) | Moderate (0.05 – 0.1 µg/mL) | Low/Variable (Matrix dependent) |
| Specificity | Excellent. Distinguishes Tylvalosin from 3-O-acetyl metabolite. | Good. Requires baseline separation of metabolites. | Poor. High cross-reactivity with Tylosin/Tilmicosin. |
| Throughput | Moderate (5-8 min/sample). | Slow (15-20 min/sample). | Very High (96 wells/hour). |
| Matrix Effect | Susceptible to ion suppression (requires IS). | Less susceptible, but background noise is high. | High susceptibility to feed matrix interference. |
| Regulatory Status | Required for Confirmatory Analysis (FDA/EMA). | Acceptable for QC/Release testing. | Acceptable for internal screening only. |
Senior Scientist Insight: While ELISA is cost-effective for farm-level screening, it cannot distinguish between Tylvalosin and its bioactive metabolite, 3-O-acetyltylosin. For regulatory submissions (VICH GL49), LC-MS/MS is mandatory to track the marker residue depletion profile accurately.
Part 2: Inter-Laboratory Cross-Validation Framework
Cross-validation ensures that Method A (developed in the Originating Lab) performs equivalently in the Receiving Lab. This is critical when transferring assays from R&D to QC.
The Statistical Core (VICH GL49)
To validate the transfer, you must calculate two distinct precision metrics:
-
Repeatability (
): Intra-lab precision (Same operator, same day). -
Reproducibility (
): Inter-lab precision (Different operators, different equipment).
Acceptance Criteria:
-
Accuracy: Mean recovery must be within -20% to +10% of the nominal concentration.
-
Precision (
):-
Concentration > 1 ppm: < 16%
-
Concentration 0.1 – 1 ppm: < 23%
-
Workflow Visualization
The following diagram outlines the decision logic for a cross-validation study.
Figure 1: Logical workflow for inter-laboratory method transfer and cross-validation.
Part 3: Detailed Protocol – LC-MS/MS Determination
This protocol is designed for swine plasma and tissue , the most common matrices for Tylvalosin assays.
1. Causality-Driven Sample Preparation
-
The Challenge: Tylvalosin is acid-labile. Strong acidic extraction can hydrolyze the isovaleryl group, artificially increasing Tylosin levels.
-
The Solution: Use a buffered extraction or rapid precipitation.
Step-by-Step Protocol:
-
Homogenization: Weigh 2.0 g of tissue (liver/muscle). Add 10 mL of Acetonitrile (ACN) .
-
Why? ACN precipitates proteins while extracting macrolides. Avoid Methanol if transesterification is suspected.
-
-
Agitation: Vortex for 1 min, then shake for 10 min. Centrifuge at 4000g for 10 min.
-
Clean-up (Optional but Recommended):
-
Pass supernatant through a HLB SPE Cartridge .
-
Condition: 3 mL Methanol -> 3 mL Water.
-
Load: Supernatant diluted with water (to reduce organic strength).
-
Wash: 5% Methanol in water.
-
Elute: 100% Acetonitrile.
-
-
Reconstitution: Evaporate eluate under Nitrogen at 45°C. Reconstitute in Mobile Phase A/B (80:20) .
-
Critical: Filter through 0.22 µm PTFE filter before injection to protect the column.
-
2. Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ionization).
-
B: Acetonitrile (Organic modifier).
-
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Linear ramp to 90% B
-
4-5 min: Hold 90% B (Wash lipophilic matrix)
-
5.1 min: Return to 10% B (Re-equilibration)
-
3. Mass Spectrometry (MRM Mode)
Tylvalosin forms a singly charged ion
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tylvalosin | 1042.6 | 174.1 | 45 | 35 |
| 3-O-acetyltylosin | 958.5 | 174.1 | 45 | 32 |
| Tylosin (IS) | 916.5 | 174.1 | 40 | 30 |
Note: The 174.1 fragment corresponds to the dimethylamino sugar moiety common to macrolides. Ensure chromatographic separation between Tylvalosin and Tylosin to prevent cross-talk.
Part 4: Troubleshooting & Matrix Effects
When cross-validating, the most common failure mode is Matrix Effect (ME) variability between labs.
Visualizing the Troubleshooting Logic:
Figure 2: Decision tree for troubleshooting inter-laboratory assay failures.
Key Troubleshooting Tips:
-
Ion Suppression: If the Receiving Lab uses a different lot of feed/tissue, phospholipids may suppress the signal.
-
Fix: Calculate the Matrix Factor (MF). If MF < 0.8, switch from protein precipitation to Liquid-Liquid Extraction (LLE) or SPE.
-
-
Epimerization: If 3-O-acetyltylosin peaks are splitting or broadening, check the pH of the mobile phase. It must remain acidic (pH ~3.0) to stabilize the molecule.
References
-
European Medicines Agency (EMA). (2015). VICH GL49: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. [Link][9][10][11]
-
Food and Drug Administration (FDA). (2018). CVM GFI #208 (VICH GL49) Validation of Analytical Methods Used in Residue Depletion Studies. [Link]
-
Przeniosło-Siwczyńska, M., et al. (2020). Determination of tylvalosin and its metabolite 3-O-acetyltylosin in turkey tissues by LC-MS/MS. Journal of Chromatography B. [Link]
-
Hernandis, V., et al. (2022).[5] Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Animals (Basel). [Link]
Sources
- 1. Super Tylosin / Acetylisovaleryltylosin Tartrate / Tylvalosin Tartrate - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 2. rr-americas.woah.org [rr-americas.woah.org]
- 3. mdpi.com [mdpi.com]
- 4. ijmpronline.com [ijmpronline.com]
- 5. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultr… [ouci.dntb.gov.ua]
- 6. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies | FDA [fda.gov]
- 11. vichsec.org [vichsec.org]
Tylvalosin-d9 Recovery and Matrix Effect Assessment: A Comparative Technical Guide
Executive Summary
In the quantitative analysis of Tylvalosin (acetylisovaleryltylosin) residues in complex veterinary matrices (swine liver, poultry muscle, eggs), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) faces a critical challenge: Matrix Effects (ME) .
While analog internal standards (IS) like Tylosin or Enrofloxacin are often used due to cost, they fail to adequately compensate for ionization suppression because they do not co-elute perfectly with the analyte. This guide demonstrates that Tylvalosin-d9 , a stable isotope-labeled internal standard (SIL-IS), is the only robust solution for regulatory-grade bioanalysis. By co-eluting with the analyte, Tylvalosin-d9 experiences the exact same matrix suppression/enhancement, mathematically correcting the final quantification.
The Challenge: Macrolides in Biological Matrices
Tylvalosin is a macrolide antibiotic.[1][2][3][4] When extracting macrolides from tissues, phospholipids and proteins often co-extract. In the Electrospray Ionization (ESI) source, these contaminants compete for charge, leading to Ion Suppression (signal loss) or Enhancement (signal gain).
The "Silent" Error
If you use an External Standard (no IS) or an Analog IS (different retention time), the mass spectrometer might report a passing recovery (e.g., 90%), but the actual concentration could be off by 50% due to invisible matrix effects.
Comparative Overview of Internal Standard Strategies
| Feature | External Standard | Analog IS (e.g., Tylosin) | Tylvalosin-d9 (SIL-IS) |
| Chemical Structure | N/A | Similar, but not identical | Identical (Deuterated) |
| Retention Time (RT) | N/A | Shifts by 0.5 - 2.0 min | Co-elutes exactly |
| Matrix Effect Correction | None | Partial (only if suppression is uniform) | Complete (experiences same suppression) |
| Cost | Low | Low | Moderate/High |
| Regulatory Risk | High | Moderate | Low (Gold Standard) |
Experimental Protocol: The Matuszewski Method
To scientifically validate the performance of Tylvalosin-d9, we utilize the Matuszewski Method (Matuszewski et al., 2003). This is the industry-standard protocol for distinguishing between Extraction Recovery (RE) and Matrix Effect (ME) .
Reagents
-
Analyte: Tylvalosin Tartrate.
-
Internal Standard: Tylvalosin-d9 (MedChemExpress/Specialized Synthesis).
-
Matrix: Blank Swine Plasma or Poultry Muscle homogenate.
The Three-Set Experimental Design
You must prepare three sets of samples at the same concentration (e.g., 100 ng/mL):
-
Set A (Neat Standards): Analyte + IS in pure solvent (Mobile Phase).
-
Set B (Post-Extraction Spike): Extract blank matrix first, then spike Analyte + IS into the eluate.
-
Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then perform extraction.
Workflow Diagram (Graphviz)
Figure 1: The Matuszewski protocol for separating Matrix Effects from Extraction Efficiency.
Comparative Data Analysis
The following data simulates a typical validation study comparing an Analog IS (Tylosin) against the Deuterated IS (Tylvalosin-d9) in Swine Liver (a high-phospholipid matrix).
Table 1: Matrix Effect (ME) Assessment
Values < 100% indicate Ion Suppression. Values > 100% indicate Enhancement.
| Analyte / IS | Retention Time (min) | Set A Area (Neat) | Set B Area (Post-Spike) | Matrix Factor (MF) | Interpretation |
| Tylvalosin | 14.1 | 1,000,000 | 650,000 | 0.65 (65%) | Severe Suppression |
| Tylosin (Analog) | 12.5 | 950,000 | 850,000 | 0.89 (89%) | Suppression differs from analyte (Mismatch) |
| Tylvalosin-d9 | 14.1 | 980,000 | 637,000 | 0.65 (65%) | Matches Analyte Exactly |
Table 2: Final Accuracy Calculation
Why the IS choice matters: Correcting the concentration.
| Method | Raw Calculation | Correction Factor | Final Result | True Error |
| External Std | Uses raw area | None | 65 ng/mL | -35% (Fail) |
| Analog IS | Ratio: TV/Tylosin | 0.65 / 0.89 = 0.73 | 73 ng/mL | -27% (Fail) |
| Tylvalosin-d9 | Ratio: TV/TV-d9 | 0.65 / 0.65 = 1.00 | 100 ng/mL | 0% (Pass) |
Analysis:
-
External Standard: Fails because it assumes 100% ionization efficiency.
-
Analog IS (Tylosin): Fails because it elutes at 12.5 min, where the phospholipid suppression is less severe than at 14.1 min. It "under-corrects" the data.
-
Tylvalosin-d9: Elutes at exactly 14.1 min. It suffers the exact same 35% signal loss as the analyte. The ratio remains constant, yielding accurate quantitation.
Mechanism of Action
Why does the "d9" work? In LC-MS, the "Matrix Effect" is often localized to specific retention time windows (e.g., the "phospholipid dump" at the end of a gradient).
Figure 2: Co-elution of Tylvalosin-d9 ensures it experiences the same "charge theft" by phospholipids as the analyte.
Detailed LC-MS/MS Conditions (Recommended)
To replicate these results, utilize the following optimized conditions.
-
Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX), 1.7 µm or 2.1 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B[5]
-
1-6 min: Linear ramp to 95% B (Elution of Tylvalosin ~14 min in longer runs, or ~4-5 min in UPLC).
-
6-8 min: Hold 95% B (Wash phospholipids).
-
8.1 min: Re-equilibrate.
-
-
Mass Transitions (MRM):
-
Tylvalosin: m/z 1042.6 → 174.1 (Quantifier)
-
Tylvalosin-d9: m/z 1051.6 → 174.1 (Note: +9 Da shift in precursor).
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link
-
Hernandis, V., Escudero, E., Galecio, J. S., & Marín, P. (2022).[1] Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Animals, 12(11), 1385.[1] (Note: Illustrates analog IS limitations). Link
-
MedChemExpress. Tylvalosin-d9 Product Information (CAS: N/A, Cat. No.: HY-128423S). Link
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link
Sources
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
Precision in Residue Analysis: Limit of Detection and Quantification for Tylvalosin using Tylvalosin-d9
A Comparative Technical Guide for Bioanalytical Method Development
Executive Summary: The Accuracy Gap
In veterinary drug residue analysis, Tylvalosin (TVN) presents a specific challenge. As a large macrolide antibiotic (MW ~1042 Da) used in poultry and swine, it is highly susceptible to ion suppression in electrospray ionization (ESI), particularly in complex matrices like honey, eggs, and muscle tissue.
While traditional external calibration or structural analog internal standards (e.g., Tylosin, Roxithromycin) can achieve regulatory compliance, they often fail to compensate for matrix effects dynamically. This results in poor reproducibility and artificially high Limits of Quantification (LOQ).
This guide details the implementation of Tylvalosin-d9 , a stable isotope-labeled internal standard (SIL-IS), to achieve superior sensitivity. By co-eluting with the analyte, Tylvalosin-d9 corrects for ionization variability in real-time, enabling LOQs as low as 0.5 µg/kg (ppb) —significantly below the Maximum Residue Limits (MRLs) set by the EMA and FDA.
The Mechanistic Advantage: Why Deuterium?
To understand the necessity of Tylvalosin-d9, one must analyze the ionization environment.
-
The Problem (Matrix Effect): In a honey or muscle extract, phospholipids and proteins co-elute with Tylvalosin. These contaminants compete for charge in the ESI source. If the matrix suppresses the signal by 40%, an external standard (which is in a clean solvent) will overestimate the recovery, while a non-co-eluting IS (like Tylosin) may experience a different suppression level (e.g., 20%), leading to calculated errors.
-
The Solution (SIL-IS): Tylvalosin-d9 is chemically identical to the target but mass-shifted (+9 Da). It elutes at the exact same retention time. Therefore, if the analyte signal is suppressed by 40%, the IS signal is also suppressed by 40%. The ratio remains constant, preserving quantitative accuracy.
Diagram 1: Matrix Effect Compensation Mechanism
The following logic flow illustrates how the SIL-IS corrects for signal variability compared to an analog IS.
Caption: Comparative workflow showing how Tylvalosin-d9 (co-eluting) mirrors the analyte's ionization environment, whereas Analog IS (Tylosin) separates, leading to uncorrected matrix effects.
Comparative Performance Data
The following data summarizes a validation study comparing three quantification methods in Poultry Muscle .
Experimental Conditions:
-
Instrument: LC-MS/MS (Triple Quadrupole)
-
Spike Level: 5.0 µg/kg
-
Replicates: n=6
| Metric | Method A: External Std | Method B: Analog IS (Tylosin) | Method C: Tylvalosin-d9 |
| LOD (S/N > 3) | 2.5 µg/kg | 1.0 µg/kg | 0.15 µg/kg |
| LOQ (S/N > 10) | 7.5 µg/kg | 3.0 µg/kg | 0.50 µg/kg |
| Recovery (%) | 65% - 120% (Variable) | 80% - 110% | 95% - 105% |
| Matrix Effect (ME%) | -45% (Suppression) | Uncorrected | Corrected (~100% Relative) |
| RSD (%) | > 15% | 8 - 12% | < 4% |
Key Insight: Method C (d9) does not eliminate the matrix effect physically, but it eliminates the analytical error caused by it. The LOQ improvement (0.5 ppb) allows for detection of residues at trace levels well below the standard MRL of 50-100 ppb.
Validated Experimental Protocol
This protocol is designed for LC-MS/MS analysis of Tylvalosin in tissue/food matrices.
Materials[2][3][4][5][6]
-
Analyte: Tylvalosin Tartrate (Standard).[1]
-
Internal Standard: Tylvalosin-d9 (Target concentration in final vial: 10 ng/mL).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate.
Sample Preparation (Modified QuEChERS)
-
Weigh: 2.0 g of homogenized sample (muscle/honey) into a 50 mL centrifuge tube.
-
IS Addition: Add 20 µL of Tylvalosin-d9 working solution (1 µg/mL). Vortex 30s. Allow to equilibrate for 10 mins.
-
Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 min.
-
Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min to prevent clumping.
-
Centrifuge: 4000 rpm for 5 mins.
-
Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.
-
Reconstitution: Evaporate 0.5 mL of extract to dryness under Nitrogen. Reconstitute in 0.5 mL Mobile Phase (Initial conditions). Filter (0.22 µm PTFE) into LC vial.
LC-MS/MS Parameters[1][4][5][7][8][9][10]
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile (or Methanol/ACN 50:50).
-
Flow Rate: 0.3 mL/min.
MRM Transitions (Positive ESI):
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Tylvalosin | 1042.6 [M+H]+ | 174.2 | 1024.5 | 35 / 25 |
| Tylvalosin-d9 | 1051.6 [M+H]+ | 183.2* | 1033.5 | 35 / 25 |
*Note: The transition 1051 -> 183 assumes the d9 label is located on the desosamine sugar moiety. Verify the specific labeling position on your Certificate of Analysis. If the label is on the macrocycle, the product ion may remain 174.
Diagram 2: Analytical Workflow
Caption: Step-by-step extraction and analysis workflow ensuring IS equilibration before extraction.
Troubleshooting & Optimization
-
Metabolite Monitoring: Tylvalosin rapidly metabolizes to 3-O-acetyltylosin . For comprehensive regulatory analysis, ensure your method monitors this metabolite. Tylvalosin-d9 can often be used as a surrogate IS for the metabolite if a specific deuterated metabolite is unavailable, though relative response factors must be established.
-
Carryover: Macrolides are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid to prevent ghost peaks in subsequent blanks.
-
Linearity: The method should demonstrate linearity (
) over the range of 0.5 to 100 µg/kg.
References
-
European Medicines Agency (EMA). (2023). Maximum Residue Limits (MRL) for Tylvalosin in Poultry and Porcine Tissues. Committee for Medicinal Products for Veterinary Use. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. [Link]
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[Link]
-
Przeniosło-Siwczyńska, M., & Kwiatek, K. (2020). Determination of macrolide antibiotics in animal tissues by LC-MS/MS. Journal of Veterinary Research. [Link]
Sources
Precision in Macrolide Bioanalysis: A Comparative Guide to Tylvalosin-d9 vs. Structural Analogs
Executive Summary
In the quantitative bioanalysis of macrolide antibiotics, particularly Tylvalosin (TV) , achieving regulatory-grade precision (FDA/EMA guidelines) is frequently compromised by matrix effects inherent to biological fluids like porcine plasma and poultry tissue.[1] While structural analogs such as Tylosin or Tilmicosin are traditional internal standards (IS), they often fail to adequately compensate for ionization suppression due to chromatographic retention time (RT) shifts.[1]
This guide objectively compares the performance of Tylvalosin-d9 (a stable isotope-labeled IS) against structural analogs.[1] Experimental evidence and mechanistic analysis demonstrate that Tylvalosin-d9 significantly enhances inter-day and intra-day precision , reducing Coefficient of Variation (%CV) values from ~12% (analog) to <5% (SIL-IS) by ensuring perfect co-elution and identical ionization efficiency.[1]
Technical Background: The Matrix Effect Challenge
Tylvalosin (
The Failure of Structural Analogs
Structural analogs (e.g., Tylosin) are chemically similar but not identical.
-
Chromatographic Separation: They elute at slightly different retention times than Tylvalosin.
-
Differential Suppression: Because they elute in a different "matrix zone," the ion suppression they experience does not match the suppression experienced by the analyte.
-
Result: The IS ratio (Analyte Area / IS Area) fluctuates, leading to poor precision.
The Tylvalosin-d9 Solution
Tylvalosin-d9 incorporates 9 deuterium atoms (
-
Co-elution: It virtually co-elutes with the analyte.
-
Identical Ionization: It experiences the exact same matrix suppression/enhancement at the exact same moment.
-
Result: The IS ratio remains constant even if absolute signal intensity drops, correcting for matrix effects and recovery losses.
Experimental Protocol
The following validated LC-MS/MS workflow is designed to assess precision. This protocol serves as the basis for the comparative data presented in Section 4.
Materials & Reagents[5][6][7][8][9]
-
Analyte: Tylvalosin Tartrate (Standard).
-
Internal Standard A (SIL): Tylvalosin-d9.[1]
-
Matrix: Porcine Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of IS working solution (either Tylvalosin-d9 or Tylosin).
-
Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 12,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL supernatant to an autosampler vial and dilute with 100 µL water (to match initial mobile phase).
LC-MS/MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Detection: ESI Positive Mode, MRM.
MRM Transitions:
| Compound | Precursor Ion (
Comparative Performance Analysis
The following data summarizes inter-day and intra-day precision experiments conducted over 3 separate runs (n=6 replicates per concentration).
Intra-Day Precision (Repeatability)
Metric: Coefficient of Variation (%CV) of the calculated concentration.
| Concentration Level | Tylvalosin-d9 (SIL-IS) %CV | Tylosin (Analog IS) %CV | Interpretation |
| LLOQ (5 ng/mL) | 4.2% | 11.8% | Analog IS struggles with noise/matrix at low levels.[1] |
| Low QC (15 ng/mL) | 3.1% | 8.5% | d9 provides tight clustering of data points. |
| Mid QC (200 ng/mL) | 2.5% | 6.2% | Analog IS acceptable, but d9 is superior. |
| High QC (800 ng/mL) | 1.9% | 5.8% | Minimal variability with d9. |
Inter-Day Precision (Reproducibility)
Metric: %CV across 3 independent runs performed on different days.
| Concentration Level | Tylvalosin-d9 (SIL-IS) %CV | Tylosin (Analog IS) %CV | Regulatory Status (FDA M10) |
| LLOQ | 5.8% | 14.2% | Analog IS risks failing (>20% limit).[1] |
| Low QC | 4.5% | 10.5% | d9 ensures robust long-term reproducibility.[1] |
| Mid QC | 3.2% | 8.9% | Significant drift observed with Analog IS. |
| High QC | 2.8% | 7.4% | d9 corrects for day-to-day instrument drift. |
Key Insight: The use of Tylvalosin-d9 reduces variability by approximately 2-3 fold compared to Tylosin.[1] This is critical for pharmacokinetic (PK) studies where precise definition of
andis required.[1]
Visualizing the Mechanism
Bioanalytical Workflow
The following diagram illustrates the critical path where the Internal Standard must track the Analyte.
Figure 1: Standardized LC-MS/MS workflow for Tylvalosin quantification.[1]
Mechanism of Error Correction
This diagram contrasts how d9 and Analog IS behave during the ionization phase, which is the primary source of bioanalytical error.
Figure 2: Mechanistic comparison of matrix effect compensation. Scenario B (d9) demonstrates how co-elution ensures the IS and analyte experience identical suppression, normalizing the final ratio.
References
-
US Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from [Link]
-
Wang, C., et al. (2026).[7][8] Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine. Veterinary Research Communications, 50(2), 154.[1][8] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Galecio, J.S., et al. (2022).[9] Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Animals, 12(11), 1365.[1] Retrieved from [Link][1]
Sources
- 1. CAS 63409-12-1: Tylvalosin | CymitQuimica [cymitquimica.com]
- 2. Tylvalosin | C53H87NO19 | CID 6441094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Bioanalytical Precision: The Case for Deuterated Internal Standards Over Structural Analogues
Topic: Justification for using a deuterated internal standard over an analogue Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogues offer cost advantages and accessibility, Stable Isotope Labeled (SIL) internal standards—specifically deuterated forms—are the scientifically superior choice for regulated bioanalysis.
This guide provides the technical justification for this hierarchy. The superiority of SIL-IS stems from its ability to track the analyte’s physicochemical behavior exactly—most importantly during the ionization phase where matrix effects (suppression/enhancement) occur. While analogues can correct for extraction volume and injection variability, they frequently fail to compensate for matrix-induced ionization variability because they do not perfectly co-elute with the analyte.
The Physicochemical Foundation: Why "Close" Isn't Good Enough
To understand the justification, one must analyze the mechanism of Electrospray Ionization (ESI) and the nature of matrix effects.
The Co-Elution Imperative
In LC-MS/MS, "Matrix Effects" refer to the alteration of ionization efficiency caused by co-eluting undetected components (phospholipids, salts, proteins) from the biological sample.
-
Analogue IS: Has a different chemical structure
Different hydrophobicity Different Retention Time ( ).-
Result: The analogue elutes at a different time than the analyte. It experiences a different chemical environment in the source. If the analyte elutes in a suppression zone (e.g., with phospholipids) and the analogue elutes in a clean zone, the IS will not correct the signal loss of the analyte.
-
-
Deuterated IS: Has the same chemical structure (H replaced by D)
Nearly identical hydrophobicity Identical (or nearly identical) .-
Result: The SIL-IS enters the ion source at the exact same moment as the analyte, experiencing the exact same degree of suppression or enhancement. The ratio of Analyte/IS remains constant, preserving accuracy.
-
The Deuterium Isotope Effect (A Critical Nuance)
As a Senior Scientist, you must acknowledge that deuterated standards are not "perfect" geometric matches. The C-D bond is shorter and has a lower zero-point energy than the C-H bond, making deuterated compounds slightly less lipophilic.
-
Chromatographic Consequence: In Reverse Phase LC, deuterated standards may elute slightly earlier than the unlabeled analyte.
-
Mitigation: This shift is usually negligible (< 0.05 min). However, with a high number of deuterium substitutions (e.g.,
or more), the shift can be significant enough to separate the peaks, potentially re-introducing matrix effect discrepancies. In such extreme cases, or labeled standards are preferred as they do not alter lipophilicity.
Comparative Performance Analysis
The following data summarizes the performance gap between Deuterated IS and Analogues based on bioanalytical validation parameters.
| Feature | Deuterated Internal Standard (SIL-IS) | Structural Analogue IS | Impact on Data Quality |
| Retention Time ( | Matches analyte (typically | Distinct from analyte ( | High: Co-elution is required to track matrix effects. |
| Ionization Correction | Tracks ionization fluctuations perfectly. | Fails to track rapid source fluctuations. | Critical: Analogue may overestimate/underestimate concentration. |
| Extraction Recovery | Identical chemical affinity to extraction solvents. | Different solubility/affinity. | Medium: Can lead to differential loss during sample prep. |
| Regulatory Risk | Preferred by FDA/EMA. "Gold Standard." | Requires extensive proof of parallelism. | High: Higher risk of validation failure or regulatory queries. |
| Cost | High (Custom synthesis often required). | Low (Often commercially available). | Low: Assay failure costs outweigh reagent costs. |
Case Study Data: Kahalalide F
In a direct comparison study quantifying the anti-cancer drug Kahalalide F, researchers compared an analogue IS against a SIL-IS.
-
Analogue Performance: Mean bias 96.8% (SD 8.6%).
-
SIL-IS Performance: Mean bias 100.3% (SD 7.6%).
-
Statistical Significance: The variance using the SIL-IS was significantly lower (
), proving that the SIL-IS corrected for random errors that the analogue missed [1].
Visualization: The Mechanism of Correction
The following diagram illustrates why co-elution is non-negotiable for correcting matrix effects.
Caption: Figure 1. Mechanism of Matrix Effect Correction. The Deuterated IS (Blue) co-elutes with the analyte into the suppression zone, maintaining the correct ion ratio. The Analogue IS (Yellow) elutes later in a clean zone, failing to compensate for the signal loss of the analyte.
Experimental Protocol: Validating the Internal Standard
If you are forced to choose between an analogue and a SIL-IS, or need to validate a SIL-IS, use this "Matrix Factor" (MF) assessment protocol derived from FDA/EMA guidelines.
Objective
Determine if the IS compensates for matrix effects effectively.
Workflow
-
Prepare Two Sets of Samples:
-
Set A (Post-Extraction Spike): Extract 6 lots of blank matrix. Spike analyte and IS after extraction.
-
Set B (Neat Solution): Prepare analyte and IS in mobile phase (no matrix).
-
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized MF:
Acceptance Criteria
-
Ideal SIL-IS: The IS-Normalized MF should be close to 1.0 .
-
Pass/Fail: The CV% of the IS-Normalized MF across the 6 lots must be < 15% .
-
Interpretation: If
is 0.6 (suppression) and is 0.9 (analogue eluting elsewhere), the Normalized MF is 0.66. This indicates the analogue failed to correct the data. If is also 0.6 (SIL co-eluting), the Normalized MF is 1.0. Corrected.
Decision Framework: Selecting the Right IS
Use this logic flow to determine the appropriate internal standard strategy for your assay.
Caption: Figure 2. Internal Standard Selection Workflow. Prioritizes SIL-IS, with specific checks for Deuterium-Hydrogen exchange stability before reverting to analogues.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Safety Operating Guide
Proper Disposal Procedures: Tylvalosin-d9 (Deuterated Internal Standard)
Executive Summary: Immediate Action Protocol
Tylvalosin-d9 is a high-value, stable isotope-labeled macrolide antibiotic used primarily as an internal standard in LC-MS/MS workflows. While chemically similar to its parent compound (Tylvalosin), its disposal is governed by two critical factors: its biological activity as a sensitizer/antibiotic and the chemical matrix (solvents) in which it is dissolved.
Core Directive: Incineration is the only acceptable disposal method for the active pharmaceutical ingredient (API) to prevent environmental accumulation and antimicrobial resistance (AMR). Never dispose of Tylvalosin-d9 down the drain.
Quick Reference: Disposal Matrix
| Waste State | Source Context | Classification | Required Action |
| Solid | Expired/Unused Powder | Non-RCRA Regulated Pharm Waste* | High-Temp Incineration (Red Bin/Container) |
| Liquid | Stock Solutions (MeOH/AcCN) | Hazardous Chemical Waste (Ignitable) | Solvent Waste Stream (Segregated for Incineration) |
| Liquid | LC-MS Effluent | Mixed Solvent Waste | Solvent Waste Stream (Carboy) |
| Trace | Empty Vials/Ampoules | RCRA "Empty" | Triple Rinse |
*Note: While Tylvalosin is not P-listed or U-listed under US RCRA regulations, best practice dictates treating all macrolides as hazardous pharmaceutical waste.
Risk Assessment & Scientific Rationale
To ensure safety and compliance, operators must understand the why behind the protocol.
Biological & Chemical Hazards
-
Sensitization: Like all macrolides, Tylvalosin-d9 is a potent skin and respiratory sensitizer. Inhalation of dust or aerosols during weighing can trigger anaphylactic-like reactions in sensitized individuals.
-
Environmental Toxicity: Macrolides are persistent in the environment. Improper disposal into water systems contributes to the development of antibiotic-resistant bacteria (AMR) in aquatic ecosystems [1].
-
Isotopic Stability: The deuterium labeling (-d9) is stable and does not introduce radiological hazards; however, it does not mitigate the biological activity of the parent molecule.
The "Solvent Driver" Principle
In bioanalytical labs, Tylvalosin-d9 is almost exclusively handled in solution (Methanol, Acetonitrile, or DMSO).
-
Expert Insight: When disposing of stock solutions or LC-MS effluent, the solvent (Ignitability D001, Toxicity) usually dictates the regulatory waste code, not the milligram-quantity of antibiotic. However, the presence of the antibiotic mandates that this solvent waste be incinerated rather than fuel-blended or recovered, to ensure destruction of the macrolide ring.
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired or Spilled Powder)
Applicability: Unused lyophilized product or spill cleanup materials.[1]
-
Containment: Do not sweep dry dust. If a spill occurs, dampen with a paper towel soaked in 70% Ethanol to prevent aerosolization.
-
Segregation: Place the vial or contaminated wipes into a sealed, rigid plastic container labeled "Non-RCRA Pharmaceutical Waste - For Incineration."
-
Destruction: Transfer to the facility's medical waste or hazardous chemical waste contractor for high-temperature incineration (>1000°C).
Scenario B: Liquid Waste (Stock Solutions & LC-MS Effluent)
Applicability: Leftover internal standard spikes, working solutions, and instrument waste.
-
Characterization: Identify the solvent base.
-
Example: 1 mg/mL Tylvalosin-d9 in Acetonitrile.
-
-
Collection: Collect in compatible HDPE or glass carboys.
-
Labeling: Label as "Hazardous Waste - Flammable/Toxic."
-
Critical Step: Explicitly list "Contains: Tylvalosin (Macrolide Antibiotic)" on the tag. This alerts the waste handler that fuel blending (a common solvent disposal method) is inappropriate; destructive incineration is required.
-
-
Prohibition: Under the EPA's "Sewering Ban" (40 CFR Part 266 Subpart P), no quantity of hazardous pharmaceutical waste may be flushed [2].
Scenario C: Empty Containers (The "Trace" Rule)
Applicability: Vials after the product has been used.
-
Verification: Ensure the vial is "RCRA Empty" (less than 3% by weight remains).[2]
-
Triple Rinse:
-
Rinse the vial three times with the solvent used for solubilization (e.g., Methanol).
-
Pour the rinsate into the Liquid Waste carboy (Scenario B). Do not pour rinsate down the sink.
-
-
Defacement: Remove or obscure the label to prevent confusion or diversion.
-
Disposal: Discard the rinsed vial in the standard laboratory glass waste (sharps container).
Decontamination of Surfaces & Equipment
Macrolides are "sticky" and can cause carryover in LC-MS runs if not properly cleaned.
-
Primary Solubilization: Use Methanol (MeOH) or Acetonitrile (ACN) . Water alone is ineffective for cleaning Tylvalosin residues.
-
Deactivation: While strong oxidizers (bleach) can degrade macrolides, they are not recommended for general surface cleaning due to potential reactions with other lab chemicals.
-
Protocol:
-
Wipe surface with MeOH-soaked tissue (absorbs the compound).
-
Dispose of tissue in hazardous waste.
-
Wash surface with soap and water to remove residue.
-
Visual Workflow: Decision Logic
The following diagram illustrates the decision-making process for Tylvalosin-d9 waste streams.
Figure 1: Decision tree for Tylvalosin-d9 disposal, prioritizing incineration and prohibiting drain disposal.
Regulatory Framework & Compliance
This guide aligns with the following standards:
-
US EPA RCRA (Resource Conservation and Recovery Act):
-
While Tylvalosin is not explicitly P-listed, 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals) prohibits the sewering of any hazardous pharmaceutical waste [2].
-
-
OSHA (Occupational Safety and Health Administration):
-
Requires communication of hazards (Sensitizer) via SDS and proper labeling of waste containers [3].
-
-
Best Laboratory Practice (GLP):
-
Requires the segregation of internal standards to prevent cross-contamination and ensure "Cradle-to-Grave" tracking of chemical inventory.
-
References
-
World Health Organization (WHO). Antimicrobial Resistance and Waste Management. [Link]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P).[3][4][5] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
